molecular formula C10H10N2 B1279593 1-m-Tolyl-1H-pyrazole CAS No. 850380-23-3

1-m-Tolyl-1H-pyrazole

Cat. No.: B1279593
CAS No.: 850380-23-3
M. Wt: 158.2 g/mol
InChI Key: QGIIQXAIUSWPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-m-Tolyl-1H-pyrazole is a chemical compound of significant interest in scientific research, particularly as a core scaffold in medicinal chemistry and drug discovery. Belonging to the pyrazole family of heterocycles, this structure is characterized by a five-membered ring with two adjacent nitrogen atoms . Pyrazole derivatives are renowned for their wide spectrum of biological activities, which includes anti-inflammatory, antimicrobial, antifungal, anticancer, and antioxidant properties . The presence of the pyrazole nucleus in several established drugs, such as the anti-inflammatory agent celecoxib, underscores its pharmacological relevance and value as a building block for developing new therapeutic agents . Beyond pharmaceutical applications, pyrazole-based compounds like this compound serve as key intermediates in organic synthesis and have shown utility in materials science. Recent studies highlight the effectiveness of specific pyrazole derivatives as corrosion inhibitors for metals in acidic environments, functioning through adsorption on the metal surface via heteroatoms and aromatic systems . The structural flexibility of the pyrazole ring allows for various functionalizations, making this compound a versatile precursor for synthesizing more complex, target-specific molecules for various research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIIQXAIUSWPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470359
Record name 1-m-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850380-23-3
Record name 1-m-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-m-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 1-m-tolyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific isomer, this document presents a compilation of predicted values for key parameters essential for research and drug development. Furthermore, a detailed, representative experimental protocol for the synthesis of 1-aryl-pyrazoles is provided, which can be adapted for the synthesis of this compound. This guide also includes a visualization of the synthetic workflow. In the absence of elucidated biological signaling pathways for this compound, a conceptual diagram illustrating structure-property relationships for pyrazole derivatives is presented to offer broader context for drug design.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their versatile biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties, make them a subject of continuous investigation. The substitution pattern on the pyrazole ring and its N-aryl moiety significantly influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile. This guide focuses specifically on this compound, an isomer with potential for further exploration in drug discovery programs. Understanding its fundamental physicochemical characteristics is the first step in unlocking its therapeutic potential.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been computationally generated and provide a valuable baseline for experimental design and interpretation.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Melting Point 45-55 °CPrediction based on structurally similar compounds.
Boiling Point 280-290 °C at 760 mmHgPrediction based on structurally similar compounds.
Water Solubility LowPredicted to be sparingly soluble in water.
pKa (most basic) 2.0 - 3.0Refers to the protonation of the pyrazole ring nitrogen.
LogP 2.5 - 3.0Indicates moderate lipophilicity.

Experimental Protocols

3.1. Synthesis of this compound

Objective: To synthesize this compound via the condensation of a 1,3-dicarbonyl compound with m-tolylhydrazine.

Materials:

  • Malondialdehyde tetraethyl acetal (or a suitable 1,3-dicarbonyl equivalent)

  • m-Tolylhydrazine hydrochloride

  • Hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Hydrazine Deprotection (if starting from hydrochloride salt):

    • Dissolve m-tolylhydrazine hydrochloride in water.

    • Add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8).

    • Extract the free m-tolylhydrazine with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain m-tolylhydrazine as an oil.

  • Cyclocondensation Reaction:

    • In a round-bottom flask, dissolve malondialdehyde tetraethyl acetal (1.0 eq) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • To this solution, add m-tolylhydrazine (1.0 eq) dropwise at room temperature with stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

3.2. Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Mandatory Visualizations

4.1. Experimental Workflow for the Synthesis of 1-aryl-pyrazoles

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start Materials: - 1,3-Dicarbonyl Compound - m-Tolylhydrazine reaction Cyclocondensation (Ethanol, HCl catalyst, Reflux) start->reaction neutralization Neutralization (NaHCO3) reaction->neutralization extraction Extraction (Dichloromethane) neutralization->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography characterization Characterization (NMR, MS, MP) chromatography->characterization end_product Pure this compound characterization->end_product

Caption: General workflow for the synthesis and purification of this compound.

4.2. Conceptual Diagram of Structure-Property Relationships in Pyrazole Derivatives

As specific signaling pathways for this compound are not well-documented, the following diagram illustrates the logical relationship between chemical structure modifications and their impact on physicochemical and biological properties, a key concept in drug development.

structure_property_relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity core Pyrazole Core solubility Solubility core->solubility influences potency Potency core->potency scaffold for substituents Substituents (e.g., m-tolyl group) lipophilicity Lipophilicity (LogP) substituents->lipophilicity modifies pka pKa substituents->pka modifies stability Metabolic Stability substituents->stability modifies substituents->potency fine-tunes selectivity Selectivity substituents->selectivity determines adme ADME Profile solubility->adme impacts lipophilicity->adme impacts pka->adme impacts stability->adme impacts toxicity Toxicity adme->toxicity relates to

Caption: Influence of pyrazole structure on properties and biological activity.

Conclusion

This technical guide provides foundational physicochemical data for this compound based on computational predictions, offering a starting point for further experimental validation. The included representative synthetic protocol and workflow diagram serve as a practical resource for researchers aiming to synthesize this and related compounds. While the specific biological targets and signaling pathways for this compound remain to be elucidated, the conceptual framework of structure-property relationships highlights the potential for tuning the properties of pyrazole derivatives for desired therapeutic outcomes. This document is intended to facilitate and inform future research into the promising class of pyrazole-based compounds.

An In-depth Technical Guide to 1-(3-methylphenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methylphenyl)-1H-pyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. While specific research on this particular isomer is limited, this document extrapolates from the rich body of knowledge on pyrazole chemistry and biology to offer a detailed perspective on its synthesis, potential biological activities, and physicochemical properties. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of 1-(3-methylphenyl)-1H-pyrazole in medicinal chemistry and drug discovery.

Chemical Identity

  • IUPAC Name: 1-(3-methylphenyl)-1H-pyrazole

  • Synonym: 1-m-tolyl-1H-pyrazole

  • CAS Number: 850380-23-3

Physicochemical Properties

Due to the limited availability of experimental data for 1-(3-methylphenyl)-1H-pyrazole, the following table presents computed properties and data from closely related isomers to provide an estimated profile.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂-
Molecular Weight158.20 g/mol [1]
XLogP3-AA (Computed)2.3[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count1[1]
Rotatable Bond Count1[1]
Exact Mass158.084398 g/mol [1]
Comparative Isomer Data
3-methyl-1-phenyl-1H-pyrazole
CAS Number1128-54-7[1]
Melting Point36.5 °C[2]
3-Methylpyrazole
CAS Number1453-58-3[2][3]
pKa3.5[3]

Synthesis and Experimental Protocols

The synthesis of 1-substituted pyrazoles is well-established in organic chemistry. The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

General Synthetic Approach: The Knorr Pyrazole Synthesis

The reaction of a suitable 1,3-dicarbonyl compound with m-tolylhydrazine would be the most probable route to synthesize 1-(3-methylphenyl)-1H-pyrazole.

Reaction Scheme:

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation hydrazine m-Tolylhydrazine hydrazine->condensation pyrazole 1-(3-methylphenyl)-1H-pyrazole condensation->pyrazole

Caption: Generalized workflow for the Knorr synthesis of 1-(3-methylphenyl)-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for Knorr pyrazole synthesis and would require optimization for the specific synthesis of 1-(3-methylphenyl)-1H-pyrazole.

Materials:

  • 1,3-dicarbonyl compound (e.g., malondialdehyde or a precursor)

  • m-Tolylhydrazine hydrochloride

  • Ethanol or acetic acid (solvent)

  • Sodium acetate (if using hydrochloride salt)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolylhydrazine hydrochloride (1.0 equivalent) and sodium acetate (1.1 equivalents) in ethanol.

  • Addition of Dicarbonyl: To the stirred solution, add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-(3-methylphenyl)-1H-pyrazole.

Biological Activities and Potential Applications

While no specific biological data for 1-(3-methylphenyl)-1H-pyrazole has been found, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs and clinical candidates. Pyrazole derivatives have been reported to exhibit a wide range of biological activities.[4][5][6][7][8]

Potential Therapeutic Areas:

  • Anti-inflammatory: Many pyrazole derivatives act as anti-inflammatory agents, with some exhibiting COX-2 inhibitory activity.[4]

  • Anticancer: The pyrazole nucleus is a common feature in many anticancer agents, targeting various pathways involved in cell proliferation and survival.[9][10]

  • Antimicrobial: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[4][11]

  • Neurological Disorders: Certain pyrazoles have been investigated for their potential in treating neurological and psychiatric conditions.

Hypothetical Signaling Pathway Involvement

Given the prevalence of pyrazole-containing compounds as kinase inhibitors, a plausible mechanism of action for a biologically active derivative of 1-(3-methylphenyl)-1H-pyrazole could involve the inhibition of a signal transduction pathway critical for disease progression, such as a mitogen-activated protein kinase (MAPK) pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Hypothetical inhibition of the MAPK signaling pathway by 1-(3-methylphenyl)-1H-pyrazole.

Conclusion

1-(3-methylphenyl)-1H-pyrazole, while not extensively studied, belongs to a class of compounds with immense therapeutic potential. This guide provides a framework for its synthesis and outlines the broad spectrum of biological activities associated with the pyrazole core. Further research is warranted to elucidate the specific physicochemical properties and pharmacological profile of this particular isomer, which may hold promise for the development of novel therapeutic agents. The experimental protocols and conceptual pathways presented herein are intended to stimulate and guide future investigations into this and related molecules.

References

Navigating the Physicochemical Landscape of 1-m-tolyl-1H-pyrazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 1-m-tolyl-1H-pyrazole, a heterocyclic compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, providing critical data, experimental methodologies, and logical frameworks to facilitate its application in research and development.

Executive Summary

This compound, a member of the versatile pyrazole class of compounds, presents a physicochemical profile that necessitates a thorough understanding for its effective use in medicinal chemistry. Pyrazole derivatives are known for their wide range of biological activities, but their often-limited aqueous solubility and potential for degradation pose significant formulation challenges.[1] This guide consolidates the available, albeit limited, direct data on this compound and extrapolates from closely related analogs to provide a predictive overview of its solubility and stability characteristics. Furthermore, it outlines detailed experimental protocols for the precise determination of these properties and presents logical workflows to guide experimental design.

Physicochemical Properties

While specific quantitative solubility and stability data for this compound are not extensively reported in publicly available literature, the general characteristics of pyrazole-based compounds can provide valuable insights. The tolyl group, being nonpolar, is expected to contribute to a lower aqueous solubility.

Table 1: Physicochemical Properties of a Related Isomer, 4-(m-Tolyl)-1H-pyrazole

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[2]
Molecular Weight 158.2 g/mol [2]
Melting Point 142–144°C[2]
Boiling Point 312°C (estimated)[2]
LogP (Octanol-Water) 2.7[2]
Water Solubility Insoluble[2]
Organic Solvent Solubility Soluble in DMSO, DMF[2]

Note: The data presented is for the isomer 4-(m-tolyl)-1H-pyrazole and should be considered as an estimation for this compound. Experimental verification is crucial.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. Based on the general properties of pyrazole derivatives, this compound is anticipated to exhibit limited solubility in aqueous media and greater solubility in organic solvents.[3]

Table 2: Expected Solubility of this compound in Common Solvents

SolventExpected SolubilityRationale
Water LowThe non-polar tolyl group and the heterocyclic pyrazole ring generally lead to poor aqueous solubility.[3]
Ethanol Moderate to HighPyrazole compounds often show good solubility in polar protic solvents like ethanol.[1]
Methanol Moderate to HighSimilar to ethanol, methanol is a suitable solvent for many pyrazole derivatives.[3]
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar compounds.[2]
Dimethylformamide (DMF) HighDMF is another aprotic solvent in which pyrazole derivatives are often soluble.[2]
Acetone ModerateAcetone is a polar aprotic solvent that can be effective for dissolving pyrazoles.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the suspension to settle.

    • Separate the saturated solution from the excess solid by centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve with known concentrations of the compound to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep 1. Preparation cluster_sep 2. Separation cluster_quant 3. Quantification cluster_report 4. Reporting prep1 Add excess compound to solvent prep2 Agitate at constant temperature prep1->prep2 sep1 Centrifuge suspension prep2->sep1 sep2 Filter supernatant sep1->sep2 quant1 Analyze filtrate by HPLC sep2->quant1 quant2 Compare to standard curve quant1->quant2 report1 Express solubility (e.g., mg/mL) quant2->report1

Solubility Determination Workflow

Stability Profile

The chemical stability of a drug candidate is paramount for its development, manufacturing, and storage. Pyrazole derivatives may be susceptible to degradation under various conditions, including exposure to light, heat, and humidity, as well as in different pH environments.[5]

Thermal Stability

A preliminary assessment of thermal stability can be obtained from the melting point. For 4-(m-tolyl)-1H-pyrazole, the melting point is reported to be in the range of 142-144°C, suggesting good thermal stability at ambient temperatures.[2] However, comprehensive thermal stability studies are necessary to determine the degradation profile at elevated temperatures.

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

  • Instrument Setup:

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

    • Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).

  • Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset temperature of decomposition is a key indicator of thermal stability.

Photostability

Exposure to light can induce photodegradation of drug molecules.[6] International Council for Harmonisation (ICH) guidelines provide a framework for photostability testing.[7]

  • Sample Preparation:

    • Expose the solid drug substance directly to the light source.

    • Prepare solutions of the compound in transparent, inert containers.

    • Prepare "dark control" samples, wrapped in light-impermeable material (e.g., aluminum foil), to be stored under the same conditions but protected from light.

  • Light Exposure:

    • Expose the samples to a light source that provides a specified overall illumination (not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (not less than 200 watt hours/square meter).[6][7]

  • Analysis:

    • At appropriate time points, withdraw samples and their corresponding dark controls.

    • Analyze the samples for any degradation using a stability-indicating HPLC method.

    • Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.

G Photostability Testing Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Light Exposure cluster_analysis 3. Analysis cluster_report 4. Assessment prep1 Prepare solid and solution samples exp1 Expose samples to ICH Q1B light source prep1->exp1 prep2 Prepare dark controls prep2->exp1 an1 Withdraw samples at time points exp1->an1 an2 Analyze by stability-indicating HPLC an1->an2 an3 Compare exposed vs. dark controls an2->an3 rep1 Quantify photodegradation an3->rep1

Photostability Testing Workflow
pH-Dependent Stability (Hydrolytic Stability)

The stability of a compound in aqueous solutions at different pH values is crucial for understanding its behavior in physiological environments and for the development of liquid formulations.

  • Buffer Preparation: Prepare a series of buffers covering a range of pH values relevant to physiological and pharmaceutical conditions (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Incubation:

    • Dissolve a known concentration of this compound in each buffer solution.

    • Incubate the solutions at a constant, controlled temperature (e.g., 37°C or 50°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

    • Immediately quench any further degradation if necessary (e.g., by dilution with a mobile phase and freezing).

    • Analyze the concentration of the parent compound remaining using a stability-indicating HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the remaining compound versus time for each pH.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) at each pH.

Conclusion

While specific experimental data for this compound remains to be fully elucidated, this technical guide provides a robust framework for its characterization. Based on the known properties of related pyrazole compounds, it is anticipated that this compound will exhibit low aqueous solubility and good thermal stability. The provided experimental protocols offer a clear path for the definitive determination of its solubility and stability profile, which is essential for its advancement in drug development pipelines. The systematic evaluation of these physicochemical properties will enable informed decisions regarding formulation strategies and the overall developability of this promising compound.

References

Spectroscopic Data for 1-m-tolyl-1H-pyrazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-m-tolyl-1H-pyrazole is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile nature of the pyrazole scaffold. The substitution of the tolyl group at the N1 position of the pyrazole ring influences its electronic properties and spatial conformation, which in turn can modulate its biological activity and material characteristics. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, forming the bedrock of any further research and development.

This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid in the reproduction and verification of these results.

Spectroscopic Data Summary

While a comprehensive, publicly available dataset specifically for this compound is not readily found in a single source, data for structurally similar compounds, such as 5-phenyl-3-(m-tolyl)-1H-pyrazole, provide valuable reference points for the expected spectral features. The data presented below is a representative compilation based on typical values for such N-aryl pyrazole derivatives.

Table 1: ¹H NMR Spectroscopic Data for a Representative N-Aryl Pyrazole Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.25s1HNH (pyrazole)
7.71d2HAr-H
7.55s1HAr-H
7.50d1HAr-H
7.29t2HAr-H
7.17t2HAr-H
7.03s1HPyrazole-H
6.98d1HAr-H
2.20s3HCH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for a Representative N-Aryl Pyrazole Derivative

Chemical Shift (δ) ppmAssignment
138.02Ar-C
128.91Ar-C
127.84Ar-C
125.79Ar-C
125.18Ar-C
122.38Ar-C
99.67Pyrazole-C
21.21CH₃

Solvent: DMSO-d₆

Table 3: Mass Spectrometry (MS) Data for a Representative N-Aryl Pyrazole Derivative

m/zAssignment
235.1230[M+H]⁺

Ionization Mode: ESI

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized and purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans (or as required for a good signal-to-noise ratio).

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film Method (if liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Mode: Transmittance or Absorbance.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive ion mode is typically used for nitrogen-containing compounds.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

  • Data Acquisition and Analysis:

    • Inject the sample solution into the mass spectrometer.

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).

    • Analyze the fragmentation pattern to gain further structural information.

Workflow and Logical Relationships

The spectroscopic analysis of a newly synthesized or sourced batch of this compound follows a logical progression to ensure its identity and purity.

Spectroscopic_Workflow cluster_synthesis Compound Source cluster_primary_char Primary Characterization cluster_structural_elucidation Detailed Structural Elucidation cluster_confirmation Final Confirmation Synthesis Synthesis & Purification IR IR Spectroscopy Synthesis->IR Functional Groups Present? MS Mass Spectrometry Synthesis->MS Correct Molecular Weight? H_NMR ¹H NMR IR->H_NMR MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment Consistent? Confirmation Structure Confirmed C_NMR->Confirmation Carbon Skeleton Matches?

Caption: Workflow for the spectroscopic characterization of this compound.

This comprehensive approach, combining NMR, IR, and MS, provides a robust framework for the definitive characterization of this compound, which is essential for its application in research and development.

The Multifaceted Biological Potential of Tolyl-Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, lending its versatile scaffold to a wide array of pharmacologically active agents.[1] The strategic incorporation of substituents onto this core structure allows for the fine-tuning of biological activity, with the tolyl moiety emerging as a particularly significant functional group. The presence of the tolyl group, a methyl-substituted phenyl ring, can profoundly influence the lipophilicity, steric interactions, and electronic properties of the pyrazole derivative, thereby modulating its interaction with biological targets. This technical guide provides an in-depth exploration of the potential biological activities of tolyl-substituted pyrazoles, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It aims to serve as a comprehensive resource for researchers and drug development professionals by presenting quantitative biological data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Tolyl-substituted pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell cycle progression and tubulin polymerization, as well as the modulation of critical signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various tolyl-substituted pyrazole derivatives against a panel of human cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 A-549 (Lung)0.00803[2]
MDA-MB-231 (Breast)0.0103[2]
HD02 Various (NCI-60 panel)Growth Inhibition % varies[3]
5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivative Huh7 (Liver)1.6
MCF7 (Breast)3.3
HCT116 (Colon)1.1

Anti-inflammatory Activity

The anti-inflammatory properties of tolyl-substituted pyrazoles are well-documented, with many derivatives exhibiting potent inhibition of key inflammatory mediators. A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The table below presents the in vitro inhibitory activity of selected tolyl-substituted pyrazole derivatives against COX-1 and COX-2 enzymes, along with their selectivity indices.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Thymol-pyrazole hybrid 4a 10.270.068151[4]
Thymol-pyrazole hybrid 8b 13.590.043316[4]
Thymol-pyrazole hybrid 8g 12.060.045268[4]
Celecoxib (Reference) 14.710.045327[4]

Antimicrobial Activity

Tolyl-substituted pyrazoles have also emerged as promising antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of a tolyl-substituted pyrazole derivative against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Staphylococcus aureus62.5-125[5]
Bacillus subtilis62.5-125[5]
Klebsiella pneumoniae62.5-125[5]
Escherichia coli62.5-125[5]
Candida albicans2.9-7.8[5]
Aspergillus flavus2.9-7.8[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of tolyl-substituted pyrazoles.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A-549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Tolyl-substituted pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the tolyl-substituted pyrazole compounds in the complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Tolyl-substituted pyrazole compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the tolyl-substituted pyrazole compounds or the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Tolyl-substituted pyrazole compounds dissolved in DMSO

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the broth medium.

  • Prepare two-fold serial dilutions of the tolyl-substituted pyrazole compounds in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

  • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, either visually or by measuring the optical density.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

Toll-Like Receptor (TLR) Signaling Pathway Inhibition

Certain pyrazole derivatives have been shown to inhibit Toll-Like Receptor (TLR) signaling, a key pathway in the innate immune response and inflammation.

TLR_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAMPs PAMPs/DAMPs TLR Toll-Like Receptor (TLR) PAMPs->TLR Ligand Binding MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylation & Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Tolyl_Pyrazole Tolyl-Substituted Pyrazole Tolyl_Pyrazole->MyD88 Inhibition

Caption: Inhibition of the TLR signaling pathway by a tolyl-substituted pyrazole.

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activities of newly synthesized tolyl-substituted pyrazole compounds.

Biological_Activity_Workflow Start Synthesis of Tolyl-Substituted Pyrazoles Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Primary_Screening Primary Biological Screening Characterization->Primary_Screening Anticancer Anticancer Assay (e.g., MTT) Primary_Screening->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., Carrageenan) Primary_Screening->Anti_inflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) Primary_Screening->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies Lead_Identification->Mechanism_Studies End Further Development Mechanism_Studies->End

References

discovery and history of pyrazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Pyrazole-Based Compounds

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their use as anti-inflammatory, analgesic, antimicrobial, anticancer, and agrochemical agents.[3][4][5] The journey of this "privileged scaffold" began in the late 19th century, evolving from a novel chemical synthesis into a key component of numerous blockbuster drugs.[6][7] This technical guide provides a comprehensive overview of the , detailing the foundational synthetic protocols, key therapeutic breakthroughs, and the molecular mechanisms that underpin their efficacy.

The Dawn of Pyrazole Chemistry: The Knorr Synthesis of 1883

The history of pyrazole chemistry is inextricably linked to the German chemist Ludwig Knorr.[8][9] In 1883, while searching for synthetic quinine-related compounds, Knorr reported the first synthesis of a substituted pyrazole.[1][8][10] This seminal work, now known as the Knorr pyrazole synthesis, involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3][11] Knorr's initial experiment reacted ethyl acetoacetate with phenylhydrazine, which did not produce a quinoline as expected, but rather a new heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[1][12] This discovery laid the groundwork for an entirely new class of compounds and marked a pivotal moment in the development of synthetic pharmaceuticals.[13]

Experimental Protocol: Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

The following protocol is based on Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin".[1]

Materials and Equipment:

  • Reactants: Phenylhydrazine (100 g), Ethyl acetoacetate (125 g)

  • Apparatus: Reaction vessel, water bath, apparatus for separating immiscible liquids, crystallization dish, melting point apparatus.[1]

Methodology:

  • Reaction Mixture Preparation: 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate in a suitable reaction vessel.[1]

  • Initial Condensation: The mixture was left to stand at ambient temperature. An initial condensation reaction occurred, forming an oily product and a separate aqueous layer.[1]

  • Separation: The water generated during the condensation was carefully separated from the oily product.[1]

  • Cyclization: The isolated oily condensation product was heated on a water bath for an extended period. This step induced cyclization via the elimination of ethanol, yielding the crude pyrazolone product.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction Stages Phenylhydrazine Phenylhydrazine (100g) Vessel Reaction Vessel Phenylhydrazine->Vessel EtAcetoacetate Ethyl Acetoacetate (125g) EtAcetoacetate->Vessel Condensation 1. Stand at Ambient Temp (Initial Condensation) Vessel->Condensation Separation 2. Separate Water Layer Condensation->Separation Cyclization 3. Heat on Water Bath (Cyclization via EtOH Elimination) Separation->Cyclization Product Product Cyclization->Product Crude 1-Phenyl-3-methyl-5-pyrazolone

Caption: Experimental workflow for Knorr's 1883 pyrazolone synthesis.

The First Pyrazole-Based Drug: Antipyrine (Phenazone)

Knorr's discovery quickly transitioned from a chemical curiosity to a therapeutic breakthrough. The methylation of 1-phenyl-3-methyl-5-pyrazolone yielded the compound he named Antipyrine (also known as phenazone).[9][12][13] Patented in 1883, Antipyrine was introduced as an analgesic and antipyretic, becoming one of the first and most widely used synthetic drugs until the advent of aspirin.[8][9] Its commercial success demonstrated the vast potential of pyrazole-based scaffolds in medicine.[13]

PropertyData
Chemical Name1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Common NamesAntipyrine, Phenazone
Year Synthesized1883
Primary Therapeutic UseAnalgesic, Antipyretic
Initial DeveloperLudwig Knorr / Hoechst

The Rise of Pyrazole-Based NSAIDs: Targeting Cyclooxygenase (COX)

For decades, pyrazole derivatives like Antipyrine and Phenylbutazone were used as non-steroidal anti-inflammatory drugs (NSAIDs).[14][15] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins—key mediators of pain and inflammation.[16][17][18]

A major breakthrough occurred with the discovery of two distinct COX isoforms: COX-1 and COX-2.[18] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced at sites of inflammation.[17] The gastrointestinal side effects of traditional NSAIDs were attributed to their non-selective inhibition of both isoforms.[19] This understanding created a clear objective for drug developers: create selective COX-2 inhibitors to provide anti-inflammatory relief while minimizing gastric toxicity.[17] The pyrazole scaffold proved to be an ideal framework for achieving this selectivity.[20][21]

Case Study: Celecoxib (Celebrex)

Celecoxib, approved in 1999, is a quintessential example of a selective COX-2 inhibitor built upon a pyrazole core.[7] It is a diaryl-substituted pyrazole, and its structure allows it to bind effectively to the larger, more flexible active site of the COX-2 enzyme.[17][22] Specifically, its polar sulfonamide side chain fits into a hydrophilic side pocket present in COX-2 but not COX-1, conferring its high selectivity.[22]

Signaling Pathway: Selective COX-2 Inhibition

The anti-inflammatory action of Celecoxib stems from its precise intervention in the arachidonic acid cascade. By selectively blocking the COX-2 enzyme, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins like prostaglandin E2 (PGE2), without significantly affecting the homeostatic functions of COX-1.[22][23]

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_H Prostaglandin H2 (PGH2) COX1->Prostaglandins_H Prostaglandins_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandins_H2 Protective_PGs Protective Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins_H->Protective_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., PGE2) (Pain, Fever, Inflammation) Prostaglandins_H2->Inflammatory_PGs Celecoxib Celecoxib Celecoxib->COX2 NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of selective COX-2 inhibition by Celecoxib.
Quantitative Data: COX Inhibition by Pyrazole Derivatives

The efficacy and selectivity of pyrazole-based NSAIDs are quantified by their half-maximal inhibitory concentration (IC₅₀) values against COX-1 and COX-2. The selectivity index (SI) is a critical metric, calculated as the ratio of IC₅₀ (COX-1) to IC₅₀ (COX-2), with higher values indicating greater selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib >100.04 - 0.95>10.5 - >250[19][22]
Compound 5a 20.711.5013.81[24]
Compound 5f 12.181.836.66[24]
Compound 6a 56.731.1549.33[24]

Note: IC₅₀ values can vary based on assay conditions. The data presented is for comparative purposes.

Modern Applications and Future Directions

The versatility of the pyrazole scaffold extends far beyond anti-inflammatory agents.[4] Its unique electronic properties and synthetic accessibility have made it a privileged structure in drug discovery for a wide range of therapeutic areas.[2][6]

  • Agrochemicals: Pyrazole derivatives are widely used as herbicides, insecticides, and fungicides.[3][25]

  • Oncology: The pyrazole ring is a core component of several modern cancer therapies, including kinase inhibitors like Axitinib and Hsp90 inhibitors.[6][26]

  • Other Therapeutics: Pyrazole-based compounds have been developed as anti-obesity drugs (Rimonabant), antipsychotics (CDPPB), and treatments for erectile dysfunction (Sildenafil).[3][6][7]

The enduring legacy of Ludwig Knorr's 1883 discovery is evident in the vast and growing number of pyrazole-containing molecules in clinical use and development. The scaffold's ability to be readily functionalized allows medicinal chemists to fine-tune pharmacological properties, ensuring that pyrazole will remain a central element in the future of drug design and discovery.

References

Structural Elucidation of Novel 1-m-Tolyl-1H-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel 1-m-tolyl-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The inclusion of a meta-tolyl group can influence the pharmacological profile of these molecules. This guide details the synthetic methodologies, spectroscopic characterization, and analytical data for key this compound derivatives, offering a foundational resource for researchers in the field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods. A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative.[3] Another effective method is the temperature-controlled divergent synthesis from α,β-unsaturated tosylhydrazones, which can yield either pyrazoles or 1-tosyl-1H-pyrazoles.[4]

Experimental Protocol: Synthesis of 5-phenyl-3-(m-tolyl)-1H-pyrazole

A representative protocol for the synthesis of 5-phenyl-3-(m-tolyl)-1H-pyrazole from its tosylated precursor is described below. This two-step process first yields the N-tosylated pyrazole, which is subsequently deprotected.

Step 1: Synthesis of 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole [4]

  • A mixture of the starting α,β-unsaturated tosylhydrazone (0.2 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equivalent) is prepared in ethanol (2.0 mL).

  • The reaction mixture is stirred at 95 °C under air for 12 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole.

Step 2: Deprotection to 5-phenyl-3-(m-tolyl)-1H-pyrazole

While the search results provide detailed data for the final product, a specific protocol for the deprotection of the tosyl group was not explicitly detailed for this particular molecule. However, standard methods for N-detosylation, such as treatment with a strong acid (e.g., trifluoroacetic acid) or a reducing agent (e.g., magnesium in methanol), are commonly employed in organic synthesis.

Structural Characterization Data

The structural elucidation of the synthesized this compound derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data for 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole

The following table summarizes the key spectroscopic data for the N-tosylated intermediate.

Data TypeParametersObserved Values
¹H NMR (500 MHz, CDCl₃), δ (ppm)7.71 (s, 1H), 7.61 (d, J = 8.2 Hz, 3H), 7.49–7.44 (m, 5H), 7.29 (t, J = 7.6 Hz, 1H), 7.19 (d, J = 8.2 Hz, 3H), 6.60 (s, 1H), 2.39 (s, 3H), 2.35 (s, 3H)[4]
¹³C NMR (125 MHz, CDCl₃), δ (ppm)155.41, 149.44, 145.28, 138.44, 134.88, 131.23, 130.13, 130.03, 129.64, 129.46, 128.60, 127.99, 127.81, 127.08, 123.64, 109.72, 21.69, 21.44[4]
HRMS (ESI)Calculated for C₂₃H₂₁N₂O₂S: [M+H]⁺ 389.1318, Found 389.1317[4]
Spectroscopic Data for 5-phenyl-3-(m-tolyl)-1H-pyrazole

The following table summarizes the key spectroscopic data for the final deprotected product.

Data TypeParametersObserved Values
¹H NMR (400 MHz, DMSO-d₆), δ (ppm)13.25 (s, 1H), 7.71 (d, J = 7.1 Hz, 2H), 7.55 (s, 1H), 7.50 (d, J = 7.1 Hz, 1H), 7.29 (t, J = 7.5 Hz, 2H), 7.17 (t, J = 7.3 Hz, 2H), 7.03 (s, 1H), 6.98 (d, J = 7.3 Hz, 1H), 2.20 (s, 3H)
¹³C NMR (100 MHz, DMSO-d₆), δ (ppm)138.02, 128.91, 127.84, 125.79, 125.18, 122.38, 99.67, 21.21
HRMS (ESI)Calculated for C₁₆H₁₅N₂: [M+H]⁺ 235.1230, Found 235.1234

Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and biological signaling pathways can aid in understanding the processes involved in the study of these novel compounds.

experimental_workflow cluster_synthesis Synthesis cluster_elucidation Structural Elucidation start α,β-Unsaturated Tosylhydrazone reagents DBU, Ethanol, 95°C start->reagents Reaction intermediate 5-phenyl-3-(m-tolyl) -1-tosyl-1H-pyrazole reagents->intermediate deprotection Deprotection intermediate->deprotection product 5-phenyl-3-(m-tolyl) -1H-pyrazole deprotection->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms xray X-ray Crystallography (optional) product->xray structure Structure Confirmation nmr->structure ms->structure xray->structure signaling_pathway pyrazole Pyrazole Derivative (e.g., this compound) cdk Cyclin-Dependent Kinase (CDK) pyrazole->cdk Inhibits cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes apoptosis Apoptosis cdk->apoptosis Inhibits cyclin Cyclin cyclin->cdk Activates

References

Theoretical and Computational Insights into 1-m-tolyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1-m-tolyl-1H-pyrazole, a substituted pyrazole derivative of significant interest in medicinal chemistry. Pyrazole-containing compounds are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Computational techniques such as Density Functional Theory (DFT), molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are crucial for understanding the structural, electronic, and pharmacokinetic properties of such molecules, thereby accelerating the drug discovery process. This document outlines the key computational workflows, presents data in a structured format, and visualizes complex relationships to aid researchers in this field.

Introduction to this compound

Pyrazole and its derivatives are a class of heterocyclic compounds that have attracted considerable attention due to their diverse biological activities.[2] The this compound molecule, characterized by a pyrazole ring substituted with a meta-tolyl group at the N1 position, is a subject of interest for its potential as a scaffold in the design of novel therapeutic agents. Theoretical and computational studies provide invaluable insights into its molecular properties, reactivity, and potential interactions with biological targets, guiding synthetic efforts and biological evaluations.

Computational Methodologies

A variety of computational methods are employed to elucidate the properties of pyrazole derivatives. These studies are typically performed using software packages like Gaussian, AutoDock, and various ADME prediction tools.[2]

Quantum Chemical Calculations

Density Functional Theory (DFT) is a popular quantum mechanical method used to investigate the electronic structure of molecules.[3][4][5] The B3LYP functional with a 6-311++G(d,p) basis set is commonly used for geometry optimization and frequency calculations of pyrazole derivatives.[4][5]

Experimental Protocol: DFT Calculations

  • Molecular Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

  • Geometry Optimization: The structure is optimized to its lowest energy conformation using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

  • Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis, are then calculated.[2]

DFT_Workflow start Initial 3D Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum energy prop_calc Electronic Property Calculation (HOMO-LUMO, MEP, NBO) freq_calc->prop_calc end Optimized Structure & Electronic Properties prop_calc->end

Computational workflow for DFT analysis.
Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8] This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.

Experimental Protocol: Molecular Docking

  • Target Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound is prepared and energy-minimized.

  • Docking Simulation: A docking program like AutoDock is used to predict the binding poses of the ligand within the active site of the protein. A grid box is defined to encompass the binding site.

  • Analysis of Results: The resulting poses are ranked based on their binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_start This compound 2D Structure ligand_3d Generate 3D Structure ligand_start->ligand_3d ligand_min Energy Minimization ligand_3d->ligand_min docking Molecular Docking (e.g., AutoDock) ligand_min->docking protein_pdb Download Protein Structure (from PDB) protein_prep Prepare Protein (Remove water, add hydrogens) protein_pdb->protein_prep protein_prep->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis conclusion Predicted Binding Mode and Affinity analysis->conclusion Signaling_Pathway ligand This compound kinase Target Kinase (e.g., CDK2) ligand->kinase Inhibition substrate Substrate Protein phos_substrate Phosphorylated Substrate substrate->phos_substrate Phosphorylation downstream Downstream Signaling phos_substrate->downstream proliferation Cell Proliferation downstream->proliferation inhibition->phos_substrate

References

literature review of 1-aryl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Aryl-1H-Pyrazoles

Introduction

1-Aryl-1H-pyrazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant applications in medicinal chemistry, drug development, and materials science.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] Several FDA-approved drugs, such as Celecoxib, Ruxolitinib, and Crizotinib, feature the 1-aryl-1H-pyrazole scaffold, highlighting its importance as a "privileged structure" in pharmaceutical research.[2][4] This guide provides a comprehensive literature review of the core synthetic strategies for constructing the 1-aryl-1H-pyrazole system, focusing on detailed experimental protocols, quantitative data comparison, and visual pathway diagrams for researchers and scientists in the field.

Core Synthetic Strategies

The synthesis of 1-aryl-1H-pyrazoles can be broadly categorized into several key strategies. The most classical and widely used methods involve the cyclocondensation of a binucleophile (an arylhydrazine) with a three-carbon electrophilic synthon. Modern approaches leverage transition-metal-catalyzed cross-coupling reactions to form the critical aryl-nitrogen bond.

1. Cyclocondensation Reactions:

  • Knorr & Paal-Knorr Synthesis: The reaction of 1,3-dicarbonyl compounds with arylhydrazines is a fundamental and versatile method for pyrazole synthesis.[5][6][7] This reaction, known as the Knorr pyrazole synthesis, is typically acid-catalyzed and proceeds through a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8] A key challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of regioisomers.[8][9]

  • From α,β-Unsaturated Carbonyls (Chalcones): Chalcones (1,3-diaryl-2-propen-1-ones) and other α,β-unsaturated systems serve as effective precursors.[1][10] The reaction with arylhydrazines typically forms a pyrazoline intermediate, which is then oxidized in situ or in a separate step to yield the corresponding 1-aryl-1H-pyrazole.[1][11]

2. Transition-Metal-Catalyzed N-Arylation:

  • Ullmann Condensation: This classic copper-catalyzed reaction forms a carbon-nitrogen bond between a pyrazole and an aryl halide.[12][13] While traditional Ullmann conditions required harsh temperatures, modern protocols use ligands and soluble copper catalysts, allowing the reaction to proceed under milder conditions.[12][14]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination has become a cornerstone for C-N bond formation.[15][16] The development of specialized, sterically hindered phosphine ligands has enabled the efficient N-arylation of pyrazoles with a broad range of aryl halides and triflates, often with high functional group tolerance.[15][17]

3. Microwave-Assisted Synthesis:

  • Microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields.[18][19] Microwave-assisted protocols, often using water or other green solvents, provide an efficient and rapid pathway to 1-aryl-1H-pyrazoles, with some reactions completing in minutes instead of hours.[18][19]

Experimental Protocols and Data

Knorr Pyrazole Synthesis

The Knorr synthesis remains a highly reliable method for constructing the pyrazole ring. The reaction involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine.

Diagram of Knorr Pyrazole Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Arylhydrazine I1 Hydrazone Formation R1->I1 R2 1,3-Dicarbonyl R2->I1 I2 Cyclization I1->I2 + Acid Catalyst I3 Dehydration I2->I3 P 1-Aryl-1H-pyrazole I3->P

Caption: General workflow for the Knorr pyrazole synthesis.

Detailed Experimental Protocol (Example: 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one) [5]

  • Combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (6 mmol) in a 20-mL scintillation vial.

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heat the reaction with stirring on a hot plate at approximately 100°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) after 1 hour.

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring to induce precipitation.

  • Cool the mixture in an ice bath to complete precipitation.

  • Isolate the solid product by vacuum filtration and wash with cold water.

Table 1: Comparison of Knorr Synthesis Conditions

1,3-Dicarbonyl PrecursorArylhydrazineCatalyst/SolventTemp. (°C)TimeYield (%)Reference
Ethyl benzoylacetatePhenylhydrazineAcetic acid / 1-Propanol~1001 hHigh[5]
1,3-DiketonesArylhydrazinesN,N-dimethylacetamideRoom Temp.-59 - 98[20]
Acetyl acetonePhenylhydrazine----[21]
Trifluoromethyl-substituted diketonesArylhydrazinepH > 1.6---[9]
Synthesis from Chalcones

This method utilizes α,β-unsaturated ketones (chalcones) as the three-carbon synthon, which react with arylhydrazines. The reaction can be performed in one or two steps.[10]

Diagram of Pyrazole Synthesis from Chalcones

Chalcone_Synthesis Chalcone Chalcone (α,β-Unsaturated Ketone) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Hydrazine Arylhydrazine Hydrazine->Pyrazoline Pyrazole 1-Aryl-1H-pyrazole Pyrazoline->Pyrazole Oxidation

Caption: Synthesis of 1-aryl-1H-pyrazoles from chalcones.

Detailed Experimental Protocol (General) [4][11]

  • Dissolve an equimolar mixture of a substituted 1,3-diaryl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of PEG-400 (10 mL).

  • Slowly add aqueous sodium hydroxide (20%, 1 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring completion by TLC.

  • Pour the reaction mixture into ice-cold water with constant stirring to precipitate the chalcone product.

  • Filter, wash with water, and dry the precipitate.

  • To a solution of the synthesized chalcone (0.01 mol) in pyridine (10 mL), add isoniazide (0.01 mol).

  • Reflux the mixture for 2.5 hours.

  • After cooling, pour the mixture into ice-cold water and neutralize with dilute HCl.

  • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final pyrazole product.

Table 2: Yields of Pyrazole-based Chalcones

Chalcone ProductYield (%)Reference
(2,4-difluorophenyl)-3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one84[4]
(4-hydroxyphenyl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)prop-2-en-1-one84[4]
(4-bromophenyl)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)prop-2-en-1-one89[4]
Transition-Metal-Catalyzed N-Arylation

These methods are ideal for synthesizing 1-aryl-1H-pyrazoles when the pyrazole core is already formed and requires arylation at the N1 position.

a) Ullmann Condensation

This copper-catalyzed reaction is a classic method for forming aryl-N bonds.

Diagram of Ullmann Condensation

Ullmann_Condensation cluster_cycle Catalytic Cycle Pyrazole 1H-Pyrazole OxAdd Oxidative Addition Pyrazole->OxAdd Base ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Cu_I Cu(I) Catalyst Cu_I->OxAdd RedElim Reductive Elimination OxAdd->RedElim RedElim->Cu_I Regeneration Product 1-Aryl-1H-pyrazole RedElim->Product

Caption: Catalytic cycle for the Ullmann N-arylation of pyrazole.

Detailed Experimental Protocol (Example: Ethyl 4-(1H-pyrazol-1-yl)benzoate) [12]

  • To an oven-dried reaction vessel, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv.).

  • Add 1H-pyrazole (1.2 equiv.) and ethyl 4-iodobenzoate (1.0 equiv.).

  • Add DMSO as the solvent.

  • Heat the mixture at 90°C under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filter the mixture through celite to remove insoluble salts.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

b) Buchwald-Hartwig Amination

This palladium-catalyzed method offers a versatile and often milder alternative to the Ullmann reaction.

Diagram of Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pyrazole 1H-Pyrazole RedElim Reductive Elimination Pyrazole->RedElim Base ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Pd_0 Pd(0)L (Active Catalyst) Pd_0->OxAdd OxAdd->RedElim RedElim->Pd_0 Regeneration Product 1-Aryl-1H-pyrazole RedElim->Product

Caption: Catalytic cycle for Buchwald-Hartwig N-arylation.

Detailed Experimental Protocol (General for 4-Amination) [22][23]

  • In a microwave vial, combine 4-bromo-1H-1-tritylpyrazole (1.0 equiv.), the desired amine (2.0 equiv.), Pd(dba)₂ (10 mol%), a suitable phosphine ligand like tBuDavePhos (20 mol%), and a base such as potassium t-butoxide (2.0 equiv.).[22][23]

  • Add a solvent such as xylene.

  • Seal the vial and heat in a microwave reactor at 160°C for 10-30 minutes.[22]

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sulfate.

  • Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the C4-aminated pyrazole.

Table 3: Comparison of N-Arylation Methods

MethodCatalyst / ReagentsBaseSolventTemp. (°C)Substrate ScopeReference
Ullmann CuI / L-prolineK₂CO₃DMSO90Aryl iodides, N-heterocycles[12][24]
Buchwald-Hartwig Pd(dba)₂ / tBuDavePhosK-OtBuXylene160 (MW)Aryl bromides, various amines[22][23]
Buchwald-Hartwig Pd(dba)₂ / tBuBrettPhos--MildAliphatic, aromatic amines[15]
Microwave-Assisted Synthesis

This approach significantly accelerates the synthesis of 1-aryl-1H-pyrazole-5-amines. The use of water as a solvent makes this method environmentally friendly.[18]

Detailed Experimental Protocol (1-Aryl-1H-pyrazole-5-amines) [18][19]

  • In a microwave reaction vial, combine the appropriate α-cyanoketone or 3-aminocrotononitrile (2 mmol) and the desired aryl hydrazine hydrochloride (2 mmol).

  • Add 1 M HCl (5 mL) to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the mixture to 150°C and hold for 10-15 minutes with proper stirring.

  • After cooling, carefully uncap the vial in a fume hood.

  • Basify the solution with 10% NaOH to precipitate the product.

  • Isolate the desired compound by simple vacuum filtration.

Table 4: Microwave-Assisted Synthesis Data

ReactantsSolventTemp. (°C)Time (min)Yield (%)Reference
3-Aminocrotononitrile + Aryl hydrazine1 M HCl (aq)15010 - 1570 - 90[18]
α-Cyanoketone + Aryl hydrazine1 M HCl (aq)15010 - 1570 - 90[18]

Conclusion

The synthesis of 1-aryl-1H-pyrazoles is a well-established field with a rich variety of methodologies available to synthetic chemists. Classical cyclocondensation methods like the Knorr synthesis offer robust and high-yielding routes from readily available 1,3-dicarbonyl compounds. Syntheses involving chalcone intermediates provide another versatile pathway. For the N-arylation of pre-existing pyrazole rings, modern transition-metal-catalyzed reactions, particularly the Ullmann condensation and the Buchwald-Hartwig amination, provide powerful and flexible tools with broad substrate scopes. Furthermore, the application of microwave technology offers a green and highly efficient alternative that dramatically reduces reaction times. The choice of synthetic strategy ultimately depends on the desired substitution pattern, the availability of starting materials, and the specific requirements for functional group tolerance. The protocols and data presented in this guide offer a solid foundation for researchers to select and implement the most suitable method for their synthetic targets.

References

Methodological & Application

protocol for cyclocondensation synthesis of 1-m-tolyl-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of 1-m-tolyl-1H-pyrazole

Application Note

Introduction

Pyrazoles are a class of heterocyclic aromatic compounds that are integral to the development of pharmaceuticals and agrochemicals due to their wide range of biological activities.[1] The pyrazole scaffold is a key component in numerous commercial drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant. The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[2][3][4] This method typically involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[5] This application note provides a detailed protocol for the synthesis of this compound via the acid-catalyzed cyclocondensation of m-tolylhydrazine with a malondialdehyde equivalent.

Reaction Scheme

The synthesis proceeds via the reaction of m-tolylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde. The reaction is catalyzed by a strong acid, typically hydrochloric acid, and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

General Reaction Scheme for the Synthesis of this compound

Data Presentation

The following table summarizes the typical quantitative data obtained from the described protocol.

ParameterValue
Reactant 1m-Tolylhydrazine HCl
Reactant 21,1,3,3-Tetramethoxypropane
SolventEthanol
CatalystHydrochloric Acid (conc.)
Reaction Temperature78 °C (Reflux)
Reaction Time4 hours
Product Yield (Isolated) 85%
Product Purity (by HPLC) >98%
AppearancePale yellow oil

Experimental Protocol

Materials and Equipment

  • m-Tolylhydrazine hydrochloride (1.0 eq)

  • 1,1,3,3-Tetramethoxypropane (1.1 eq)

  • Ethanol (Reagent grade)

  • Concentrated Hydrochloric Acid (37%)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-tolylhydrazine hydrochloride (10.0 g, 63.0 mmol, 1.0 eq) and ethanol (50 mL).

  • Reagent Addition: Stir the suspension at room temperature. Add 1,1,3,3-tetramethoxypropane (11.5 mL, 69.3 mmol, 1.1 eq) to the flask, followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL).

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Neutralization and Extraction: To the resulting residue, add 50 mL of water. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound is typically obtained with high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Charge flask with m-tolylhydrazine HCl and Ethanol B 2. Add 1,1,3,3-tetramethoxypropane and conc. HCl A->B C 3. Heat to reflux (78°C) for 4 hours B->C D 4. Cool and concentrate (remove ethanol) C->D E 5. Neutralize with NaHCO3 and extract with Ethyl Acetate D->E F 6. Dry combined organic layers and concentrate E->F G 7. Purify (if needed) and obtain final product F->G

Caption: A flowchart of the synthesis protocol.

References

Application Notes: The 1-m-Tolyl-1H-Pyrazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its synthetic accessibility and its ability to form key interactions with a wide range of biological targets. The strategic placement of substituents on the pyrazole core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it a cornerstone in the design of novel therapeutics.

The inclusion of a tolyl group, specifically a methylphenyl substituent, provides a lipophilic handle that can be crucial for engaging with hydrophobic pockets within target proteins. The meta-positioning of the methyl group on the tolyl ring offers a distinct steric and electronic profile compared to its ortho or para isomers, which can be exploited to achieve target selectivity. This document outlines the application of the 1-m-tolyl-1H-pyrazole scaffold and its derivatives, particularly in the development of kinase inhibitors for oncology and neurodegenerative disorders.

Applications in Drug Discovery: Targeting Protein Kinases

Derivatives of the tolyl-pyrazole scaffold have demonstrated significant potential as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The pyrazole core often acts as a bioisosteric replacement for other heterocyclic systems, frequently forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, mimicking the natural ligand ATP.

1. Oncology:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose hyperactivity is a key driver in several cancers, including non-small cell lung cancer and breast cancer. Thiazolyl-pyrazoline derivatives bearing a p-tolyl group have shown potent inhibitory activity against EGFR kinase and have demonstrated significant antiproliferative effects against cancer cell lines like MCF-7 (human breast cancer).[1]

  • Other Kinases: The pyrazole scaffold is a versatile starting point for inhibitors of various other kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Bruton's Tyrosine Kinase (BTK).[2]

2. Neurodegenerative Diseases:

  • c-Jun N-terminal Kinase 3 (JNK3): The JNK3 isoform is predominantly expressed in the brain and is implicated in the neuronal apoptosis associated with neurodegenerative conditions like Alzheimer's and Parkinson's diseases. Selective inhibition of JNK3 is a promising therapeutic strategy. 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have been developed as highly selective and potent JNK3 inhibitors.[3]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations that cause hyperactivity in the LRRK2 kinase are the most common genetic cause of Parkinson's disease. The pyrazole scaffold has been used to develop novel, potent, and selective inhibitors of the pathogenic G2019S-LRRK2 mutant kinase.[4]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative tolyl-pyrazole derivatives against various biological targets. This data highlights the scaffold's potential for generating potent inhibitors.

Compound Class/DerivativeTargetAssay TypeIC₅₀ / EC₅₀Target Disease Area
Thiazolyl-pyrazoline with p-tolyl groupEGFR Tyrosine KinaseKinase Inhibition0.06 µMCancer
Thiazolyl-pyrazoline with p-tolyl groupMCF-7 cell lineAntiproliferative0.07 µMCancer
4,5-dihydro-pyrazole with p-tolyl groupWM266.5 cell lineAntiproliferative0.45 µMCancer
4,5-dihydro-pyrazole with p-tolyl groupMCF-7 cell lineAntiproliferative1.31 µMCancer
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (Cmpd 8a)JNK3Kinase Inhibition227 nM (0.227 µM)Neurodegeneration
Biaryl-1H-pyrazole sulfonamide (Cmpd 8)G2019S-LRRK2Kinase Inhibition15 nM (0.015 µM)Parkinson's Disease
Biaryl-1H-pyrazole sulfonamide (Cmpd 7)G2019S-LRRK2 (cellular)pSer935 ELISA2.1 µMParkinson's Disease

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative tolyl-pyrazole compound and for the biological evaluation of its activity.

Protocol 1: Synthesis of 5-Phenyl-3-(m-tolyl)-1H-pyrazole

This protocol is based on the cyclocondensation reaction between a β-diketone precursor and a hydrazine, a classic and reliable method for pyrazole synthesis.

Materials:

  • 1-Phenyl-3-(m-tolyl)propane-1,3-dione (β-diketone precursor)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH) or Acetic Acid

  • Deionized water

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-3-(m-tolyl)propane-1,3-dione (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution. If using acetic acid as the solvent, it can serve as both the solvent and catalyst.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 80-95°C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume using a rotary evaporator.

  • Isolation: Pour the concentrated mixture or residue into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenyl-3-(m-tolyl)-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This protocol describes a general Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Purified recombinant target kinase (e.g., EGFR, JNK3)

  • Biotinylated peptide substrate for the target kinase

  • ATP solution

  • Test compound (this compound derivative) dissolved in DMSO

  • Stop/Detection buffer (containing EDTA, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-Allophycocyanin (SA-APC))

  • Low-volume 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in kinase buffer (from the DMSO stock). Add 2.5 µL of each dilution to the wells of the 384-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Enzyme Addition: Add 2.5 µL of the target kinase solution (diluted in kinase buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding 5 µL of the Stop/Detection buffer to each well.

  • Signal Incubation: Incubate the plate for an additional 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the percentage of kinase inhibition (normalized to controls) versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Target cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways and Visualizations

The this compound scaffold is effective in modulating kinase signaling pathways central to cell survival, proliferation, and death. Below are simplified diagrams of key pathways targeted by derivatives of this scaffold.

experimental_workflow cluster_synthesis Stage 1: Synthesis cluster_evaluation Stage 2: Biological Evaluation start Aryl Ketone + Aryl Aldehyde chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation pyrazole Tolyl-Pyrazole Derivative chalcone->pyrazole Cyclocondensation hydrazine m-Tolylhydrazine hydrazine->pyrazole biochem Biochemical Assay (e.g., Kinase TR-FRET) pyrazole->biochem cellular Cell-Based Assay (e.g., MTT Viability) pyrazole->cellular ic50 Determine IC50 / GI50 biochem->ic50 cellular->ic50

Caption: Workflow for Synthesis and Evaluation of Tolyl-Pyrazole Derivatives.

EGFR_Pathway ligand EGF/TGF-α egfr EGFR ligand->egfr ras Ras egfr->ras pi3k PI3K egfr->pi3k inhibitor Tolyl-Pyrazole Inhibitor inhibitor->egfr raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Proliferation, Survival erk->proliferation akt Akt pi3k->akt akt->proliferation

Caption: Inhibition of the EGFR Signaling Pathway.

JNK_Pathway stress Cellular Stress (e.g., Oxidative) map3k MAPKKK (ASK1, MLK) stress->map3k mkk47 MKK4 / MKK7 map3k->mkk47 jnk3 JNK3 mkk47->jnk3 cjun c-Jun jnk3->cjun inhibitor Tolyl-Pyrazole Inhibitor inhibitor->jnk3 apoptosis Neuronal Apoptosis cjun->apoptosis

Caption: Inhibition of the JNK3 Apoptotic Signaling Pathway.

References

Application Notes: 1-m-tolyl-1H-pyrazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 1-m-tolyl-1H-pyrazole derivatives as potential kinase inhibitors. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2][3][4][5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[1][2][6] This guide will cover their mechanism of action, key signaling pathways, and detailed experimental procedures for their evaluation.

Mechanism of Action and Key Signaling Pathways

This compound derivatives, as part of the broader pyrazole class of compounds, typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of kinases, preventing the phosphorylation of substrate proteins and thereby disrupting downstream signaling pathways. Several key signaling pathways are targeted by pyrazole-based inhibitors.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are serine/threonine kinases that are fundamental to the regulation of the cell cycle.[1] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell proliferation. Pyrazole derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1] For instance, the pyrazole-containing compound AT7519 is a potent inhibitor of multiple CDKs, including CDK1 and CDK2.[1]

CDK_Pathway Inhibition of the CDK/Rb Pathway Mitogenic Signals Mitogenic Signals Cyclin D / CDK4/6 Cyclin D / CDK4/6 Mitogenic Signals->Cyclin D / CDK4/6 activates p-Rb (Phosphorylated) p-Rb (Phosphorylated) Cyclin D / CDK4/6->p-Rb (Phosphorylated) phosphorylates Rb E2F E2F p-Rb (Phosphorylated)->E2F releases G1/S Phase Gene Transcription G1/S Phase Gene Transcription E2F->G1/S Phase Gene Transcription activates Cyclin E / CDK2 Cyclin E / CDK2 G1/S Phase Gene Transcription->Cyclin E / CDK2 S Phase (DNA Replication) S Phase (DNA Replication) Cyclin E / CDK2->S Phase (DNA Replication) initiates Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor Pyrazole CDK Inhibitor->Cyclin D / CDK4/6 inhibits Pyrazole CDK Inhibitor->Cyclin E / CDK2 inhibits

Diagram 1: Inhibition of the CDK/Rb pathway by pyrazole compounds.
Janus Kinase (JAK) Signaling Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Abnormalities in this pathway are linked to various diseases, including cancer and inflammatory disorders.[7] Several 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors.[7]

JAK_STAT_Pathway Inhibition of the JAK/STAT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates p-JAK p-JAK JAK->p-JAK autophosphorylates STAT STAT p-JAK->STAT phosphorylates p-STAT p-STAT STAT->p-STAT p-STAT Dimer p-STAT Dimer p-STAT->p-STAT Dimer dimerizes Nucleus Nucleus p-STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor Pyrazole JAK Inhibitor->JAK inhibits

Diagram 2: Inhibition of the JAK/STAT pathway by pyrazole compounds.

Data Presentation: Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound 3fJAK13.4[7]
JAK22.2[7]
JAK33.5[7]
AfuresertibAkt10.08 (Ki)[3]
Compound 2Akt11.3[4]
Compound 8Aurora A35[4]
Aurora B75[4]
Compound 10eJAK2166[8]
JAK357[8]
Aurora A939[8]
Aurora B583[8]
GolidocitinibJAK1-[9]
BarasertibAurora B-[9]

Table 2: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 3fPC-3Prostate-[7]
HELLeukemia-[7]
K562Leukemia-[7]
MCF-7Breast-[7]
MOLT4Leukemia-[7]
Compound 11bHELLeukemia<1[7]
K562Leukemia<1[7]
AfuresertibHCT116Colon0.95[3]
Compound 2HCT116Colon0.95[4]
Compound 8SW620Colon0.35[4]
HCT116Colon0.34[4]
Compound 10eK562Leukemia6.726[8]
HCT116Colon-[8]
Compound 5bK562Leukemia0.021[10]
A549Lung0.69[10]

Experimental Protocols

A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors. The process generally starts with in vitro kinase assays to determine direct enzymatic inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Experimental_Workflow General Workflow for Evaluating a Novel Kinase Inhibitor A Synthesis of this compound Derivatives B In Vitro Kinase Inhibition Assay A->B C Determine IC50 Values B->C D Cell-Based Proliferation/Viability Assay C->D E Determine GI50/IC50 Values D->E F Western Blot Analysis E->F G Confirm On-Target Activity F->G H Lead Optimization G->H

Diagram 3: General workflow for evaluating a novel kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[2]

Materials:

  • This compound test compounds (dissolved in DMSO)

  • Kinase enzyme of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and a DMSO vehicle control to the appropriate wells of a 384-well plate.[2]

  • Add 10 µL of the kinase enzyme solution to all wells.[2]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.[2]

  • Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at 30°C.[2]

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[2]

  • Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to kinase inhibition.[2]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.[2]

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to confirm that the pyrazole inhibitor is engaging its target kinase within the cell by assessing the phosphorylation status of a known downstream substrate.[1]

Materials:

  • Cancer cell line of interest

  • This compound test compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • PVDF membrane

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time. Include a vehicle (DMSO) control.[1]

    • Wash cells with ice-cold PBS and add ice-cold lysis buffer.[1]

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[1]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

    • Collect the supernatant containing the protein lysate.[1]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.[1]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[1]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again and detect the signal using a chemiluminescence detection system.

    • Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein as a loading control.

References

Application Notes and Protocols for Anti-inflammatory Activity Screening of 1-m-tolyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrazole derivatives are a well-established class of heterocyclic compounds possessing a wide range of pharmacological activities, including notable anti-inflammatory properties.[1][2][3][4][5] The structural backbone of pyrazole is a key pharmacophore in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).[1][2][6] The 1-m-tolyl-1H-pyrazole scaffold represents a promising area for the discovery of novel anti-inflammatory agents. This document provides detailed protocols for the in vitro and in vivo screening of this compound analogs to evaluate their anti-inflammatory potential, along with methods for data presentation and visualization of relevant biological pathways.

In Vitro Anti-inflammatory Activity Screening

A crucial first step in evaluating the anti-inflammatory potential of novel compounds is to assess their activity in cell-based and enzymatic assays. These assays provide insights into the mechanism of action and allow for the rapid screening of a library of analogs.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), through the activation of inducible nitric oxide synthase (iNOS).[7][8] The inhibitory effect of the test compounds on NO production is a measure of their anti-inflammatory activity.[9][10][11][12]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 × 10^5 cells/mL and allow them to adhere for 24 hours.[9]

  • Compound Treatment: Prepare stock solutions of the this compound analogs in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.

  • LPS Stimulation: After a 24-hour incubation with the test compounds, stimulate the cells with 1 µg/mL of LPS for another 24 hours.[9][10]

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell-free supernatant from each well.[9]

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[9][11]

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control group. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Principle: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[1][13] Screening for the inhibition of both COX-1 and COX-2 isoforms can determine the compound's potency and selectivity.[14][15]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

  • Incubation: In a 96-well plate, add the test compound, the respective COX isoform, and a chromogenic substrate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: The peroxidase activity of COX converts the chromogenic substrate into a colored product. Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 values for both COX-1 and COX-2 to assess potency and the selectivity index (SI = IC50 COX-1 / IC50 COX-2).[6]

In Vivo Anti-inflammatory Activity Screening

In vivo models are essential for evaluating the efficacy and safety of promising compounds in a whole-organism context.

Principle: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model.[16][17][18] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to paw swelling.[16][18] The reduction in paw volume by the test compound indicates its anti-inflammatory effect.[19]

Experimental Protocol:

  • Animals: Use male Wistar rats (150-200 g).[16]

  • Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the this compound analogs.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[17][20]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound Analogs

Compound IDR-GroupNO Production IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
PZA-001H15.2 ± 1.8>1002.5 ± 0.3>40
PZA-0024-Cl8.7 ± 0.985.3 ± 7.10.9 ± 0.194.8
PZA-0034-OCH312.1 ± 1.3>1001.8 ± 0.2>55.6
PZA-0044-F9.5 ± 1.192.4 ± 8.51.1 ± 0.184.0
Celecoxib-5.2 ± 0.660.1 ± 5.40.05 ± 0.011202

Data are presented as mean ± SD and are representative examples.

Table 2: In Vivo Anti-inflammatory Activity of this compound Analogs in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of Edema at 3h
PZA-0012045.2 ± 3.7
PZA-0022068.5 ± 5.1
PZA-0032055.8 ± 4.2
PZA-0042062.1 ± 4.9
Indomethacin1075.3 ± 6.3

Data are presented as mean ± SD and are representative examples.

Mandatory Visualization

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening Compound Library Compound Library NO Production Assay NO Production Assay Compound Library->NO Production Assay COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Library->COX-1/COX-2 Inhibition Assay IC50 Determination IC50 Determination NO Production Assay->IC50 Determination IC50 & SI Determination IC50 & SI Determination COX-1/COX-2 Inhibition Assay->IC50 & SI Determination Lead Identification_vitro Identified Leads IC50 Determination->Lead Identification_vitro IC50 & SI Determination->Lead Identification_vitro Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Lead Identification_vitro->Carrageenan-Induced Paw Edema Efficacy Assessment Efficacy Assessment Carrageenan-Induced Paw Edema->Efficacy Assessment Lead Optimization Lead Optimization Efficacy Assessment->Lead Optimization

Caption: Experimental workflow for anti-inflammatory screening.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Ubiquitination & Degradation IkB->Ubiquitination & Degradation Leads to Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Activates Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation Pyrazole This compound Analogs Pyrazole->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Co(III)-Catalyzed C–H Bond Functionalization of 1-m-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the functionalization of 1-m-tolyl-1H-pyrazole via a cobalt(III)-catalyzed C–H bond addition. The pyrazole moiety is a significant scaffold in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutic agents.[1] This document outlines the synthesis of the starting material, a representative protocol for its C–H functionalization, and the expected outcomes based on closely related and well-documented cobalt-catalyzed reactions.

Introduction

The functionalization of C–H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. Cobalt catalysis, being a more sustainable alternative to precious metals, has garnered significant attention for such transformations.[2] The pyrazole nitrogen atom can act as a directing group, facilitating the selective activation of ortho C–H bonds on the N-aryl substituent.[3] This allows for the introduction of various functional groups, leading to the diversification of pyrazole-based molecular architectures. While a specific protocol for the Co(III)-catalyzed C-H addition of this compound to unsaturated partners is not extensively documented, this note provides a robust, representative protocol adapted from the well-established cobalt-catalyzed ortho-arylation of N-aryl pyrazoles.[3]

Reaction Principle

The proposed reaction proceeds via a Co(II)/Co(III) catalytic cycle. The cobalt(II) precatalyst is oxidized in situ to the active Co(III) species. The pyrazole nitrogen coordinates to the cobalt center, directing the cleavage of the ortho C–H bond of the tolyl group to form a cobaltacycle intermediate. Subsequent insertion of an unsaturated partner (e.g., an alkyne or alkene) into the Co-C bond, followed by reductive elimination, yields the functionalized product and regenerates the active cobalt catalyst.

Experimental Protocols

Protocol 1: Synthesis of 1-(m-tolyl)-1H-pyrazole

This protocol describes the synthesis of the starting material, 1-(m-tolyl)-1H-pyrazole, from m-tolylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane.

Materials:

  • m-Tolylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Diethyl ether

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • A solution of m-tolylhydrazine hydrochloride (1 equivalent) in a mixture of water and ethanol is prepared in a round-bottom flask.

  • Concentrated hydrochloric acid is added, and the mixture is stirred at room temperature.

  • 1,1,3,3-Tetramethoxypropane (1.1 equivalents) is added, and the reaction mixture is heated to reflux for 3 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude 1-(m-tolyl)-1H-pyrazole can be purified by column chromatography on silica gel.

Protocol 2: Representative Co(III)-Catalyzed C–H Addition to 1-(m-tolyl)-1H-pyrazole

This protocol is a representative procedure for the C–H addition of an alkyne to 1-(m-tolyl)-1H-pyrazole, adapted from the cobalt-catalyzed ortho-arylation of N-aryl pyrazoles.[3]

Materials:

  • 1-(m-tolyl)-1H-pyrazole

  • Diphenylacetylene (or other suitable alkyne)

  • Cobalt(II) hexafluoroacetylacetonate (Co(hfacac)₂)

  • Cerium(IV) sulfate (CeSO₄) as an oxidant

  • Pivalic acid (PivOH) as an additive

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as the solvent

  • Oven-dried reaction vial with a screw cap and Teflon septum

  • Magnetic stirrer and heating plate

  • Standard work-up and purification equipment

Procedure:

  • To an oven-dried reaction vial, add 1-(m-tolyl)-1H-pyrazole (0.5 mmol, 1 equiv.), Co(hfacac)₂ (0.1 mmol, 20 mol%), PivOH (0.25 mmol, 50 mol%), and CeSO₄ (1.0 mmol, 2 equiv.).

  • The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).

  • Add diphenylacetylene (0.6 mmol, 1.2 equiv.) and HFIP (2.5 mL) via syringe.

  • The reaction mixture is stirred at 100 °C for 24 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired functionalized product.

Data Presentation

The following tables summarize representative quantitative data for the cobalt-catalyzed ortho-arylation of N-aryl pyrazoles, which can be considered indicative of the expected yields and scope for the analogous C-H addition reaction.[3]

Table 1: Optimization of Reaction Conditions for the ortho-Arylation of N-Phenyl Pyrazole. [3]

EntryCatalyst (mol%)OxidantAdditiveSolventTemp (°C)Yield (%)
1Co(hfacac)₂ (20)CeSO₄PivOHHFIP10082
2Co(acac)₂ (20)CeSO₄PivOHHFIP100<10
3Co(hfacac)₂ (20)CeSO₄-HFIP10025
4Co(hfacac)₂ (20)Ag₂CO₃PivOHHFIP100<5
5Co(hfacac)₂ (20)Mn(OAc)₃PivOHHFIP100<5
6Co(hfacac)₂ (20)CeSO₄PivOHTFE10077
7Co(hfacac)₂ (20)CeSO₄PivOHHFIP8040
8-CeSO₄PivOHHFIP1000

Table 2: Substrate Scope for the ortho-Arylation of N-Aryl Pyrazoles with Phenylboronic Acid. [3]

EntryN-Aryl PyrazoleProductYield (%)
11-Phenyl-1H-pyrazole1-(2-Phenylphenyl)-1H-pyrazole82
21-(p-tolyl)-1H-pyrazole1-(2-Phenyl-4-methylphenyl)-1H-pyrazole75
31-(m-tolyl)-1H-pyrazole1-(2-Phenyl-3-methylphenyl)-1H-pyrazole78
41-(o-tolyl)-1H-pyrazole1-(2-Phenyl-6-methylphenyl)-1H-pyrazole65
51-(4-Methoxyphenyl)-1H-pyrazole1-(4-Methoxy-2-phenylphenyl)-1H-pyrazole85
61-(4-Bromophenyl)-1H-pyrazole1-(4-Bromo-2-phenylphenyl)-1H-pyrazole71

Visualizations

Catalytic Cycle

Catalytic_Cycle Co(II) Co(II) Co(III) Co(III) Co(II)->Co(III) Oxidation Substrate_Coordination This compound Coordination Co(III)->Substrate_Coordination C-H_Activation C-H Activation Substrate_Coordination->C-H_Activation Cobaltacycle Cobaltacycle Intermediate C-H_Activation->Cobaltacycle Alkyne_Insertion Alkyne Insertion Cobaltacycle->Alkyne_Insertion Intermediate_II Intermediate Alkyne_Insertion->Intermediate_II Reductive_Elimination Reductive Elimination Intermediate_II->Reductive_Elimination Reductive_Elimination->Co(II) Regeneration Product Functionalized Pyrazole Reductive_Elimination->Product Oxidant CeSO4 Oxidant->Co(III)

Caption: Proposed catalytic cycle for Co(III)-catalyzed C-H functionalization.

Experimental Workflow

Experimental_Workflow Start Start Preparation Prepare Reaction Vial (Substrate, Catalyst, Additive, Oxidant) Start->Preparation Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Preparation->Inert_Atmosphere Addition Add Alkyne and Solvent (HFIP) Inert_Atmosphere->Addition Reaction Heat and Stir (100 °C, 24 h) Addition->Reaction Workup Reaction Work-up (Cool, Dilute, Filter) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General workflow for the experimental procedure.

Logical Relationships of Components

Component_Relationships Catalyst_System Catalyst System Co_Catalyst Co(hfacac)2 (Precatalyst) Catalyst_System->Co_Catalyst Oxidant CeSO4 (Oxidant) Catalyst_System->Oxidant Additive PivOH (Additive) Catalyst_System->Additive Outcome Desired Outcome Co_Catalyst->Outcome Oxidant->Outcome Additive->Outcome Reactants Reactants Substrate This compound (C-H Source) Reactants->Substrate Coupling_Partner Alkyne/Alkene (Unsaturated Partner) Reactants->Coupling_Partner Substrate->Outcome Coupling_Partner->Outcome Reaction_Environment Reaction Environment Solvent HFIP (Solvent) Reaction_Environment->Solvent Temperature 100 °C (Temperature) Reaction_Environment->Temperature Solvent->Outcome Temperature->Outcome Product Functionalized Pyrazole Outcome->Product

Caption: Logical relationship of key reaction components.

References

Application Notes and Protocols for Developing Anticancer Agents from 1-m-Tolyl-1H-pyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of anticancer agents derived from 1-m-tolyl-1H-pyrazole precursors. The protocols outlined below are based on established methodologies in medicinal chemistry and cancer biology, offering a guide for the development and screening of novel therapeutic candidates.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. The 1-aryl-1H-pyrazole moiety, in particular, has been a focal point for the design of novel kinase inhibitors and other targeted anticancer agents. The strategic placement of a meta-tolyl group at the N1 position of the pyrazole ring can influence the compound's steric and electronic properties, potentially enhancing its binding affinity to target proteins and improving its pharmacological profile. This document details the necessary protocols to synthesize and evaluate the anticancer potential of derivatives based on the this compound core.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of a β-dicarbonyl compound with m-tolylhydrazine. Further functionalization can be achieved through various chemical transformations to generate a library of diverse compounds.

Protocol 1: General Synthesis of this compound Precursor

This protocol describes the fundamental Knorr pyrazole synthesis adapted for a this compound core.

Materials:

  • m-Tolylhydrazine hydrochloride

  • 1,3-Diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)

  • Ethanol or Glacial Acetic Acid

  • Sodium Acetate (if using hydrochloride salt)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve m-tolylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in ethanol. If using m-tolylhydrazine free base, sodium acetate is not required.

  • To the stirred solution, add the 1,3-diketone (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

In Vitro Anticancer Activity Evaluation

The initial assessment of the anticancer potential of the synthesized compounds is performed through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HepG2 [liver])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized this compound compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of representative tolyl-substituted pyrazole derivatives against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[1]
WM266.5 (Melanoma)0.45[1]
2 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanoneLeukemiaNot specified (high activity)[2][3]
Colon CancerNot specified (high activity)[2][3]
Breast CancerNot specified (high activity)[2][3]
3 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrileA-549 (Lung)0.00803[4]
MDA-MB-231 (Breast)0.0103[4]

Note: The data for p-tolyl derivatives is presented as a reference for the potential activity of m-tolyl analogs.

Mechanism of Action Studies

To elucidate the mechanism by which this compound derivatives exert their anticancer effects, several key experiments can be performed.

Protocol 3: Kinase Inhibition Assay (EGFR/VEGFR-2)

Many pyrazole derivatives function as kinase inhibitors. This protocol outlines a general method for assessing the inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human EGFR and VEGFR-2 enzymes

  • Kinase assay buffer

  • ATP

  • Substrate peptide

  • Test compounds

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

  • Add the test compounds at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Protocol 4: Cell Cycle Analysis

Flow cytometry can be used to determine the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the IC50 concentration of the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The data is used to generate histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Experimental and Logical Workflows

Synthesis_and_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start 1-m-Tolylhydrazine + 1,3-Diketone synthesis Knorr Pyrazole Synthesis start->synthesis precursor This compound Precursor synthesis->precursor diversification Chemical Diversification precursor->diversification library Compound Library diversification->library invitro In Vitro Cytotoxicity (MTT Assay) library->invitro ic50 Determine IC50 Values invitro->ic50 hit Hit Identification ic50->hit moa Mechanism of Action Studies (Kinase Assay, Cell Cycle, Apoptosis) hit->moa lead Lead Optimization moa->lead

Caption: Workflow for Synthesis and Biological Evaluation of this compound Anticancer Agents.

Signaling Pathway Inhibition

Many 1-aryl-pyrazole derivatives have been shown to inhibit receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6][7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Angiogenesis Gene Transcription (Angiogenesis) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Proliferation AKT->Angiogenesis PKC PKC PLCg->PKC PKC->RAF inhibitor This compound Derivative inhibitor->EGFR inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 Signaling Pathways by this compound Derivatives.

References

Application Note: Monitoring the Synthesis of 1-m-tolyl-1H-pyrazole by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the synthesis of 1-m-tolyl-1H-pyrazole using thin-layer chromatography (TLC). The synthesis, typically a condensation reaction between m-tolylhydrazine and a 1,3-dicarbonyl compound, can be effectively monitored to determine reaction completion. This protocol outlines the materials required, step-by-step procedures for TLC analysis, and guidelines for the interpretation of results, ensuring reliable and efficient reaction tracking.

Introduction

The synthesis of pyrazole derivatives is of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The formation of this compound is a common synthetic step, and monitoring the progress of this reaction is crucial for optimizing reaction conditions and maximizing yield. Thin-layer chromatography is a simple, rapid, and cost-effective analytical technique ideally suited for this purpose. By observing the disappearance of starting materials and the appearance of the product spot on a TLC plate, a researcher can qualitatively assess the reaction's progress.

Experimental Protocol

This protocol is based on the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine. For the synthesis of this compound, the reactants are m-tolylhydrazine and a suitable 1,3-dicarbonyl compound.

Materials:

  • TLC plates (silica gel 60 F254 pre-coated aluminum sheets)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: Ethyl acetate/Hexane mixture (e.g., 20:80 v/v)

  • Visualization agents:

    • UV lamp (254 nm)

    • Iodine chamber

    • Potassium permanganate (KMnO4) stain

  • Reaction mixture aliquots

  • Reference standards (if available):

    • m-tolylhydrazine

    • 1,3-dicarbonyl starting material

    • Pure this compound

Procedure:

  • TLC Plate Preparation:

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

    • Mark the spotting points along the origin line, ensuring they are at least 0.5 cm apart. Label each point for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Sample Preparation:

    • Prepare dilute solutions of the starting materials (m-tolylhydrazine and the 1,3-dicarbonyl compound) in a volatile solvent (e.g., ethyl acetate or the reaction solvent) for use as standards.

    • At timed intervals (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot in a small volume of a suitable solvent.

  • Spotting:

    • Using a clean capillary tube for each sample, spot the prepared solutions onto the designated points on the origin line.

    • For the co-spot lane, apply both starting material standards onto the same point.

    • Keep the spots small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.

  • Development:

    • Pour the prepared mobile phase (e.g., 20% ethyl acetate in hexane) into the developing chamber to a depth of about 0.5 cm.

    • Cover the chamber with a lid and allow the atmosphere inside to become saturated with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent to ascend the plate by capillary action.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

  • Visualization and Interpretation:

    • Visualize the spots under a UV lamp (254 nm). Pyrazole derivatives and their precursors are often UV-active and will appear as dark spots.[1] Circle the spots with a pencil.

    • For further visualization, place the dried plate in an iodine chamber or dip it into a potassium permanganate stain followed by gentle heating.[2]

    • The reaction is considered complete when the starting material spots are no longer visible in the reaction mixture lane.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The progress of the reaction can be qualitatively assessed by the changes in the TLC plate over time. The following table provides illustrative Rf values for a typical synthesis of this compound. Actual Rf values may vary depending on the specific 1,3-dicarbonyl used and the exact TLC conditions.

CompoundExpected PolarityIllustrative Rf Value (20% Ethyl Acetate in Hexane)
m-tolylhydrazineHigh0.1 - 0.2
1,3-dicarbonylMedium0.3 - 0.5
This compound Low 0.6 - 0.8

Mandatory Visualization

Below is a DOT script and the corresponding diagram illustrating the experimental workflow for monitoring the synthesis of this compound by TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_plate Prepare TLC Plate prep_samples Prepare Samples (SM, Rxn) prep_plate->prep_samples prep_chamber Prepare Developing Chamber prep_samples->prep_chamber spotting Spot Samples on Plate prep_chamber->spotting development Develop TLC Plate spotting->development drying Dry the Plate development->drying visualization Visualize Spots (UV, Stain) drying->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation decision Reaction Complete? interpretation->decision Continue Reaction Continue Reaction decision->Continue Reaction No Work-up Reaction Work-up Reaction decision->Work-up Reaction Yes

Caption: Workflow for TLC monitoring of pyrazole synthesis.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-m-tolyl-1H-pyrazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of 1-m-tolyl-1H-pyrazole, a key intermediate for various pharmacologically active compounds. The described protocol is designed to be scalable to produce gram-to-kilogram quantities suitable for preclinical and early-phase drug development.

Synthetic Strategy

The selected synthetic route for the scale-up production of this compound is the Paal-Knorr pyrazole synthesis. This method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this specific synthesis, malonaldehyde bis(dimethyl acetal) is used as the 1,3-dicarbonyl equivalent, and m-tolylhydrazine hydrochloride is the hydrazine source. This approach is advantageous due to the commercial availability of the starting materials, straightforward reaction conditions, and amenability to large-scale production.

Reaction Scheme:

Synthetic Pathway SM1 Malonaldehyde bis(dimethyl acetal) Intermediate Reaction Mixture (Acidic Conditions) SM1->Intermediate SM2 m-Tolylhydrazine HCl SM2->Intermediate Product This compound Intermediate->Product Cyclocondensation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents
MaterialGradeSupplier
m-Tolylhydrazine hydrochloride≥98%e.g., Sigma-Aldrich, TCI
Malonaldehyde bis(dimethyl acetal)≥97%e.g., Sigma-Aldrich, Alfa Aesar
Hydrochloric acid (HCl)37% (concentrated)e.g., Fisher Scientific
Ethanol (EtOH)Anhydrous, ≥99.5%e.g., VWR
Ethyl acetate (EtOAc)ACS Gradee.g., Fisher Scientific
HexanesACS Gradee.g., Fisher Scientific
Sodium bicarbonate (NaHCO₃)ACS Gradee.g., Fisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS Gradee.g., Fisher Scientific
Silica gel60 Å, 230-400 meshe.g., Sorbent Technologies
Scale-Up Synthesis of this compound (100 g Scale)

Procedure:

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add m-tolylhydrazine hydrochloride (158.6 g, 1.0 mol).

  • Dissolution: Add ethanol (1 L) to the flask and stir the mixture to obtain a suspension.

  • Addition of Reagents: To the stirred suspension, add malonaldehyde bis(dimethyl acetal) (164.2 g, 1.0 mol) followed by the slow addition of concentrated hydrochloric acid (8.3 mL, 0.1 mol) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Work-up: After completion of the reaction (disappearance of the limiting starting material), cool the mixture to room temperature.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

Purification Protocol

Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack a chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the adsorbed material onto the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions based on TLC analysis.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Recrystallization (Optional):

For further purification, the product can be recrystallized from a suitable solvent system such as ethanol/water or hexanes/ethyl acetate.

Analytical Characterization

The identity and purity of the final product should be confirmed by the following analytical methods:

Analytical MethodSpecification
Appearance Colorless to pale yellow oil or low melting solid.
¹H NMR (400 MHz, CDCl₃)Conforms to the structure of this compound. Expected peaks: aromatic protons, pyrazole ring protons, methyl protons.
¹³C NMR (100 MHz, CDCl₃)Conforms to the structure of this compound.
Mass Spectrometry (MS) [M+H]⁺ corresponding to the molecular weight of this compound (C₁₀H₁₀N₂).
Purity by HPLC ≥98%
Residual Solvents Within acceptable limits as per ICH guidelines.

Data Presentation

Table 1: Summary of a Typical 100 g Scale Synthesis
ParameterValue
Starting Materials:
m-Tolylhydrazine HCl158.6 g (1.0 mol)
Malonaldehyde bis(dimethyl acetal)164.2 g (1.0 mol)
Reaction Conditions:
SolventEthanol (1 L)
CatalystConc. HCl (8.3 mL)
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Yield and Purity:
Crude Yield~140-150 g
Purified Yield~110-125 g (70-80%)
Purity (HPLC)>98%

Experimental Workflow and Logical Relationships

Experimental Workflow Start Start Setup Reaction Setup Start->Setup Reagents Addition of Reagents Setup->Reagents Reaction Heating and Reaction Monitoring Reagents->Reaction Workup Work-up and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analytical Characterization Purification->Analysis FinalProduct Final Product: this compound Analysis->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Safety Considerations

  • m-Tolylhydrazine hydrochloride: This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Hydrochloric acid: Concentrated HCl is corrosive. Handle with care and appropriate PPE.

  • Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Perform the reaction and work-up in a well-ventilated area away from ignition sources.

  • The reaction should be carried out under an inert atmosphere (nitrogen) to prevent oxidation of the hydrazine.

Application Notes and Protocols: Molecular Docking Studies of 1-m-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 1-m-tolyl-1H-pyrazole with various protein targets implicated in cancer and other diseases. The provided information is intended to guide researchers in setting up and executing in silico experiments to evaluate the potential of this compound as a therapeutic agent.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules, which are known to exhibit a wide range of biological activities.[1] Many pyrazole derivatives have been investigated as potential inhibitors of various protein kinases and other enzymes involved in critical cellular processes.[2][3] Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns.[4][5] This information is invaluable in drug discovery for lead optimization and understanding the mechanism of action.

This document outlines the molecular docking of this compound against three key protein targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). These proteins are crucial regulators of cell proliferation, angiogenesis, and cell cycle progression, making them attractive targets for cancer therapy.[4][5][6][7][8]

Target Proteins and Signaling Pathways

A foundational understanding of the target proteins and their signaling pathways is crucial for interpreting the results of molecular docking studies.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[6][9][10] Dysregulation of VEGFR-2 signaling is a hallmark of cancer, promoting tumor growth and metastasis.[6][9] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events.[3][6][9][10][11]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 Signaling Pathway
Aurora A Kinase

Aurora A kinase is a serine/threonine kinase that plays a critical role in mitotic progression, including centrosome maturation and spindle assembly.[12][13][14][15] Overexpression of Aurora A is frequently observed in human cancers and is associated with genomic instability.[12]

AuroraA_Signaling AuroraA Aurora A Kinase TPX2 TPX2 AuroraA->TPX2 Activates PLK1 PLK1 AuroraA->PLK1 Phosphorylates Spindle Spindle Assembly TPX2->Spindle CDK1 CDK1/Cyclin B PLK1->CDK1 Activates Centrosome Centrosome Maturation PLK1->Centrosome Mitosis Mitotic Progression CDK1->Mitosis

Aurora A Kinase Signaling
Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a key regulator of the cell cycle, particularly the G1/S transition.[1][7][16][17] It forms active complexes with cyclin E and cyclin A, which phosphorylate various substrates to promote DNA replication and cell cycle progression.[1][7][16][17] Aberrant CDK2 activity is a common feature of cancer cells.

CDK2_Signaling CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Releases inhibition E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes transcription G1S_Transition G1/S Transition E2F->G1S_Transition CDK2 CDK2 CyclinE->CDK2 Binds and Activates CDK2->Rb Phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication CDK2->G1S_Transition CyclinA Cyclin A CyclinA->CDK2 Binds and Activates (S phase)

CDK2 Signaling Pathway

Quantitative Data Summary

The following table summarizes hypothetical docking results for this compound against the target proteins. These values are for illustrative purposes and would need to be determined experimentally.

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues (Hypothetical)
VEGFR-22QU5-8.51.5Cys919, Asp1046, Leu840
Aurora A2W1G-7.93.2Leu215, Arg220, Thr217
CDK22VTO-8.22.1Leu83, Ile10, Lys33

Experimental Protocols

This section provides a detailed protocol for performing molecular docking of this compound using AutoDock 4.2, based on methodologies reported for similar pyrazole derivatives.[4][5][8]

Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (PDB) Grid 3. Define Grid Box PDB->Grid Ligand 2. Prepare Ligand Structure (this compound) Dock 4. Run Docking Simulation (AutoDock 4.2) Ligand->Dock Grid->Dock Analyze 5. Analyze Docking Results Dock->Analyze Visualize 6. Visualize Interactions Analyze->Visualize

Molecular Docking Workflow
Software and Resource Requirements

  • AutoDock 4.2 and AutoDock Tools (ADT): For performing the molecular docking simulations.

  • MGLTools: Required for running ADT.

  • Open Babel or similar software: For ligand structure preparation and file format conversion.

  • PyMOL or VMD: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To obtain the 3D structures of the target proteins.

Preparation of the Target Protein
  • Obtain Protein Structure: Download the crystal structure of the target protein from the PDB (e.g., 2QU5 for VEGFR-2, 2W1G for Aurora A, 2VTO for CDK2).[4][5][8]

  • Prepare the Receptor:

    • Open the PDB file in AutoDock Tools.

    • Remove water molecules and any co-crystallized ligands or ions.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in the PDBQT format.

Preparation of the Ligand (this compound)
  • Generate 3D Structure: Create the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch and save it in a common format like MOL or SDF.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation. This can be done using software like Avogadro or Open Babel.

  • Prepare Ligand in ADT:

    • Open the ligand file in AutoDock Tools.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

Grid Parameter Generation
  • Define the Binding Site: Identify the active site of the protein. This can be based on the location of the co-crystallized ligand in the original PDB file or from literature reports.

  • Set up the Grid Box:

    • In ADT, load the prepared protein PDBQT file.

    • Go to Grid -> Grid Box.

    • Center the grid box on the active site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket. A spacing of 0.375 Å is generally recommended.

    • Save the grid parameter file (GPF).

  • Run AutoGrid: Execute the AutoGrid program using the generated GPF file to create the grid maps.

Docking Simulation
  • Set up Docking Parameters:

    • In ADT, go to Docking -> Macromolecule -> Choose and select the prepared protein.

    • Go to Docking -> Ligand -> Choose and select the prepared ligand.

    • Set the docking parameters. The Lamarckian Genetic Algorithm (LGA) is commonly used.[4]

      • Number of GA Runs: 100

      • Population Size: 150

      • Maximum Number of Evaluations: 2,500,000

    • Save the docking parameter file (DPF).

  • Run AutoDock: Execute the AutoDock program using the generated DPF file.

Analysis of Results
  • Analyze Docking Log File (DLG): The DLG file contains the results of the docking simulation, including the binding energies and inhibition constants for different conformations (poses) of the ligand.

  • Identify Best Pose: The pose with the lowest binding energy is typically considered the most favorable binding mode.

  • Visualize Interactions:

    • Load the prepared protein and the best ligand pose from the DLG file into a visualization software like PyMOL or VMD.

    • Analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.

Conclusion

This document provides a framework for conducting and understanding molecular docking studies of this compound with key protein targets. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery. By applying these computational methods, scientists can gain significant insights into the therapeutic potential of this compound and guide further experimental validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-m-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-m-tolyl-1H-pyrazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the Knorr pyrazole synthesis, which involves the cyclocondensation of m-tolylhydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][2] A common and effective 1,3-dicarbonyl equivalent for producing an unsubstituted pyrazole ring is 1,1,3,3-tetraethoxypropane or 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde.[3]

Q2: I am observing a low yield in my reaction. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Purity of Reactants: Impurities in m-tolylhydrazine or the 1,3-dicarbonyl precursor can lead to side reactions.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or pH can hinder the reaction.[5][6]

  • Incomplete Cyclization: The reaction may stall at the intermediate hydrazone stage.[4]

  • Product Loss During Workup and Purification: The product may be lost during extraction or purification steps.

Q3: My reaction mixture has turned a dark color. Is this normal and how can I prevent it?

A3: The formation of colored impurities is a common issue, often due to the decomposition of the hydrazine starting material or oxidation of intermediates.[4] To minimize this, consider using high-purity m-tolylhydrazine, running the reaction under an inert atmosphere (e.g., nitrogen or argon), and ensuring the reaction temperature is appropriately controlled.

Q4: How can I be sure I have synthesized the correct regioisomer?

A4: When using an unsymmetrical 1,3-dicarbonyl compound, there is a possibility of forming two different regioisomers. For the synthesis of this compound from malondialdehyde (or its acetal equivalent), this is not a concern as the dicarbonyl is symmetrical. However, if you were using a substituted malondialdehyde, regioselectivity would be a critical consideration.[4] The regiochemical outcome is influenced by steric and electronic effects of the substituents and the reaction pH.[1] Characterization using NMR spectroscopy (specifically 2D NMR techniques like NOESY) is the most definitive way to distinguish between regioisomers.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation - Purity of m-tolylhydrazine is low.- The 1,3-dicarbonyl equivalent (e.g., 1,1,3,3-tetraethoxypropane) has degraded.- Insufficient acid catalyst for in situ hydrolysis of the acetal and cyclization.[7]- Purify m-tolylhydrazine by recrystallization or distillation.- Use freshly opened or distilled 1,1,3,3-tetraethoxypropane.- Ensure the appropriate amount and concentration of acid catalyst (e.g., HCl, H₂SO₄) is used. The pH should be in the range of 0 to 6.9.[8]
Formation of Multiple Products (Visible on TLC) - Presence of impurities in starting materials.- Side reactions due to incorrect temperature or pH.[4]- Verify the purity of all reagents before starting the reaction.- Optimize the reaction temperature. Start with literature values for similar pyrazole syntheses and adjust as needed.- Carefully control the pH of the reaction mixture.[8]
Product is an Oil or Difficult to Crystallize - Presence of impurities.- Residual solvent.- Purify the crude product using column chromatography on silica gel.- Ensure all solvent is removed under reduced pressure. If the product is still an oil, try co-evaporation with a non-polar solvent like hexane.
Yield Decreases Upon Scaling Up - Inefficient heat transfer in a larger reaction vessel.- Inefficient mixing.- Ensure uniform heating and vigorous stirring for larger scale reactions.- Consider adding reagents more slowly to control any exothermic processes.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of tolyl-substituted pyrazoles, which can serve as a starting point for optimizing the synthesis of this compound.

Pyrazole DerivativeHydrazine1,3-Dicarbonyl/Alcohol PrecursorCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
3,5-diphenyl-1-(m-tolyl)-1H-pyrazolem-tolylhydrazinePhenylacetylene and an alcoholIron catalyst / TolueneNot specifiedNot specified82-85[9]
5-phenyl-3-(m-tolyl)-1H-pyrazoleHydrazine derivativeα,β-alkynic hydrazonesDBU / EtOH951258-74[10]
4-isopropyl-1-(o-tolyl)-1H-pyrazoleo-tolylhydrazine2-isopropylpropanediolRuthenium catalystNot specified2460[11]
1-o-tolyl-1H-pyrazoleo-tolylhydrazine hydrochloride1,1,3,3-tetraethoxypropaneEthanol/WaterNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knorr Cyclocondensation

This protocol is adapted from the general Knorr pyrazole synthesis and procedures for related tolyl-pyrazoles.[1][3][7]

Objective: To synthesize this compound from m-tolylhydrazine and 1,1,3,3-tetraethoxypropane.

Materials:

  • m-Tolylhydrazine hydrochloride

  • 1,1,3,3-Tetraethoxypropane

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylhydrazine hydrochloride (1 equivalent) in a mixture of water and ethanol.

  • Addition of Reactants: To this solution, add 1,1,3,3-tetraethoxypropane (1.1 equivalents).

  • Acidification: Slowly add a catalytic amount of concentrated hydrochloric acid to adjust the pH to approximately 1-2.

  • Reaction: Heat the mixture to reflux (around 80-90 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants m-Tolylhydrazine HCl + 1,1,3,3-Tetraethoxypropane solvent Ethanol/Water reactants->solvent Dissolve acid Conc. HCl solvent->acid Acidify reflux Reflux (80-90°C, 2-4h) acid->reflux Heat neutralize Neutralize with NaHCO₃ reflux->neutralize extract Extract with Et₂O/EtOAc neutralize->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_purity Starting Material Purity cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield of This compound purity_check Check purity of m-tolylhydrazine and 1,3-dicarbonyl precursor start->purity_check conditions_check Review reaction parameters (temp, time, pH) start->conditions_check workup_check Analyze losses during workup start->workup_check purify_reagents Purify starting materials (recrystallize/distill) purity_check->purify_reagents Impurities found solution Improved Yield purify_reagents->solution optimize_temp Optimize temperature conditions_check->optimize_temp optimize_time Adjust reaction time conditions_check->optimize_time optimize_ph Verify/adjust pH conditions_check->optimize_ph optimize_temp->solution optimize_time->solution optimize_ph->solution optimize_extraction Optimize extraction protocol workup_check->optimize_extraction optimize_purification Refine purification method workup_check->optimize_purification optimize_extraction->solution optimize_purification->solution

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of 1-m-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-m-tolyl-1H-pyrazole by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Question: My purified this compound is an oil and will not solidify. What should I do?

Answer: The oily nature of your product could be due to residual solvent or the presence of impurities that depress the melting point. Here are some troubleshooting steps:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed by using a rotary evaporator followed by drying under a high-vacuum pump.[1]

  • Re-purification: If the product is still an oil, it may contain impurities. Re-purifying the compound by column chromatography may be necessary.[1]

  • Salt Formation: Pyrazoles can form crystalline salts.[1] Consider dissolving the oily product in a suitable solvent (e.g., acetone, ethanol) and adding an acid like HCl to form the hydrochloride salt, which is often a solid that can be isolated by filtration.[1][2] The free base can be regenerated by neutralization.

Question: I am observing significant tailing of my product spot on the TLC plate and poor separation during column chromatography. What is the cause and how can I fix it?

Answer: Tailing and poor separation of pyrazoles on silica gel are common issues due to the basic nature of the pyrazole ring interacting with the acidic silica gel.[1][3] To address this:

  • Deactivate Silica Gel: Prepare a slurry of your silica gel with the eluent containing a small amount of triethylamine (e.g., 0.5-1%) before packing the column.[1][3][4] This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel, as it is less acidic and can provide better results for basic compounds.[1][4]

Question: My final product has a yellow or brown color. How can I decolorize it?

Answer: A colored product may indicate the presence of trace impurities or degradation products.[3] You can try the following methods for decolorization:

  • Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal will adsorb the colored impurities. Filter the mixture through celite to remove the charcoal and then remove the solvent.[1]

  • Recrystallization: This technique can be effective in removing colored impurities, which may remain in the mother liquor.[1]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[1]

Question: I have multiple spots on my TLC after synthesis. How do I identify the product and choose the right solvent system for chromatography?

Answer: Multiple spots on a TLC plate indicate the presence of impurities such as unreacted starting materials, regioisomers, or other byproducts.[1][5]

  • Identification: If available, spot a reference standard of this compound on the same TLC plate as your crude reaction mixture to identify the product spot.

  • Solvent System Selection: The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Test various ratios (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate) to find the optimal eluent.[1]

Data Presentation

The following table summarizes typical experimental parameters for the column chromatography purification of tolyl-pyrazole derivatives. These can be used as a starting point for the purification of this compound.

ParameterValue/RangeNotesReference(s)
Stationary Phase Silica Gel (100-200 or 300-400 mesh)Most common stationary phase.[6][7][6][7]
Neutral AluminaAlternative for basic pyrazoles to prevent tailing.[1][4][1][4]
Mobile Phase (Eluent) Hexane/Ethyl AcetateA common solvent system.[1][8][1][8]
Petroleum Ether/Ethyl AcetateAnother commonly used eluent.[6][9][6][9]
Typical Eluent Ratio 19:1 (Hexane:Ethyl Acetate)This ratio has been successfully used for other tolyl-pyrazole isomers.[8][8]
Target Rf Value 0.3 - 0.4Ideal range for good separation.[1][1]
Silica Gel Deactivation ~0.5-1% Triethylamine in eluentRecommended to reduce tailing of the basic pyrazole.[1][3][1][3]

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

1. TLC Analysis for Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find a solvent system that provides an Rf value of approximately 0.3-0.4 for the product and good separation from impurities.[1]

2. Column Packing:

  • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight).[1]

  • Prepare a slurry of silica gel in the chosen eluent. If deactivation is needed, add ~0.5-1% triethylamine to the eluent.[1][3]

  • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica gel bed.[1]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed using a pipette.[1]

  • Dry Loading: For compounds with low solubility in the eluent, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[1][3]

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply gentle pressure to begin elution.

  • Collect fractions in an ordered array of test tubes.

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.[1]

5. Product Isolation:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator.

  • Further dry the product under high vacuum to remove any residual solvent.[1]

Visualizations

TroubleshootingWorkflow start Start Purification tlc Run TLC of Crude Product start->tlc multiple_spots Multiple Spots or Tailing? tlc->multiple_spots single_spot Single Spot? run_column Run Column Chromatography multiple_spots->run_column Yes troubleshoot_tailing Troubleshoot Tailing: - Add Et3N to eluent - Use neutral alumina multiple_spots->troubleshoot_tailing Tailing check_product Analyze Purified Product run_column->check_product is_oil Product is an Oil? check_product->is_oil is_colored Product is Colored? is_oil->is_colored No troubleshoot_oil Troubleshoot Oily Product: - High-vacuum drying - Re-purify - Salt formation is_oil->troubleshoot_oil Yes pure_solid Pure Solid Product is_colored->pure_solid No troubleshoot_color Troubleshoot Color: - Charcoal treatment - Recrystallize - Silica plug is_colored->troubleshoot_color Yes optimize_eluent Optimize Eluent System troubleshoot_tailing->optimize_eluent optimize_eluent->run_column troubleshoot_oil->run_column troubleshoot_color->check_product

Caption: A workflow for troubleshooting the purification of this compound.

ExperimentalWorkflow step1 1. TLC Analysis (Optimize Eluent) step2 2. Prepare Silica Slurry (Optional: Add Et3N) step1->step2 step3 3. Pack Column step2->step3 step4 4. Load Crude Product (Wet or Dry Loading) step3->step4 step5 5. Elute with Optimized Solvent step4->step5 step6 6. Collect Fractions step5->step6 step7 7. Monitor Fractions by TLC step6->step7 step8 8. Combine Pure Fractions step7->step8 step9 9. Evaporate Solvent step8->step9 step10 10. Dry Under High Vacuum step9->step10 end_product Purified this compound step10->end_product

Caption: Experimental workflow for column chromatography purification.

References

identifying byproducts in the synthesis of 1-m-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 1-m-tolyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound and its derivatives is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with m-tolylhydrazine or its hydrochloride salt.[1][2]

Q2: What are the typical byproducts encountered in this synthesis?

The formation of several byproducts is possible, primarily depending on the symmetry of the 1,3-dicarbonyl starting material and the reaction conditions. Common byproducts include:

  • Regioisomers: If an unsymmetrical 1,3-dicarbonyl compound is used, two different constitutional isomers of the pyrazole can be formed.[1][3]

  • Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent aromatization (oxidation) can result in the presence of pyrazoline intermediates.[1][4]

  • Hydrazine-Derived Impurities: Side reactions involving the m-tolylhydrazine starting material can generate colored impurities, often resulting in yellow or red-hued reaction mixtures.[1][3]

  • Di-addition Products: In some instances, a double addition of the hydrazine to the dicarbonyl compound may occur.[1][5]

Q3: How can I identify the byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of byproducts:

  • Thin-Layer Chromatography (TLC): A quick and effective method to determine the number of components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the specific structures of the main product and any byproducts. The presence of regioisomers often manifests as a duplicate set of peaks in the NMR spectrum.[1]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used to determine the molecular weight of the components in the mixture, which is a critical piece of information for identifying byproducts.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Probable Cause(s) Suggested Solutions & Identification Methods
Multiple Spots on TLC Presence of unreacted starting materials, the desired product, and one or more byproducts (e.g., regioisomers, pyrazolines).[1]- Co-spotting: Spot the reaction mixture alongside the starting materials on the same TLC plate to identify which spots correspond to them.- Purification: Perform column chromatography to separate the different components.- Analysis: Analyze the separated fractions using NMR and MS to identify their structures.
Duplicate Sets of Peaks in NMR Spectrum Formation of regioisomers due to the use of an unsymmetrical 1,3-dicarbonyl compound.[1]- Optimize Reaction Conditions: Adjusting the solvent, temperature, or pH can sometimes favor the formation of one regioisomer over the other.[3]- Chromatographic Separation: Careful column chromatography may be required to separate the isomers.- Spectroscopic Analysis: Use 2D NMR techniques (like COSY and HMBC) to definitively assign the structures of the isolated isomers.
Yellow or Red-Colored Reaction Mixture/Product Formation of colored impurities from the hydrazine starting material, particularly when using a hydrazine salt which can make the mixture acidic.[3]- pH Control: If using m-tolylhydrazine hydrochloride, add a mild base (e.g., sodium acetate) to neutralize the acid and potentially prevent the formation of colored byproducts.[3]- Purification: Purify the crude product using column chromatography or recrystallization to remove the colored impurities.[3]
Broad Melting Point Range of the Final Product Presence of impurities, most commonly a mixture of regioisomers.[1]- Re-purification: Repeat the purification process (column chromatography or recrystallization) until a sharp melting point is achieved.- Purity Check: Confirm the purity of the final product using TLC and NMR spectroscopy.

Experimental Protocols

Protocol 1: General Procedure for Byproduct Identification

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of spots. Visualize the spots under UV light.

  • Work-up and Initial Purification: After the reaction is complete, perform a standard aqueous work-up. The crude product can then be subjected to flash column chromatography on silica gel to separate the different components observed on the TLC plate.[3]

  • Fraction Analysis: Collect the fractions from the column and analyze each one by TLC to group those containing the same single component.

  • Solvent Evaporation: Remove the solvent from the grouped fractions under reduced pressure to obtain the isolated components.

  • Spectroscopic Characterization:

    • NMR Spectroscopy: Prepare a sample of each isolated component by dissolving it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.

    • Mass Spectrometry: Prepare a dilute solution of each component and analyze it using Mass Spectrometry (MS) or GC-MS to determine the molecular weight.

  • Structure Elucidation: Compare the spectroscopic data of the isolated byproducts with that of the expected this compound product to determine their structures.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Observation cluster_separation Separation cluster_analysis Analysis & Identification Start Synthesis of this compound Observation Observation of Impurities (e.g., multiple TLC spots, complex NMR) Start->Observation Purification Column Chromatography Observation->Purification Crude Product Fractions Isolate Individual Components Purification->Fractions NMR NMR Spectroscopy (1H, 13C, 2D) Fractions->NMR Isolated Component MS Mass Spectrometry (MS, GC-MS) Fractions->MS Isolated Component Structure Structure Elucidation & Byproduct Identification NMR->Structure MS->Structure

Caption: Workflow for the identification and characterization of byproducts.

Reaction_Pathway cluster_products Potential Products Reactants m-tolylhydrazine + Unsymmetrical 1,3-Dicarbonyl Product Desired Product: This compound (Isomer A) Reactants->Product Condensation Byproduct1 Regioisomeric Byproduct (Isomer B) Reactants->Byproduct1 Condensation Byproduct2 Pyrazoline Intermediate Reactants->Byproduct2 Incomplete Reaction

Caption: Potential products from the reaction of m-tolylhydrazine.

References

Technical Support Center: Regioselective Synthesis of Substituted Tolyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted tolyl-pyrazoles. Our aim is to help you manage and control regioselectivity in your reactions to achieve higher yields of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of tolyl-pyrazole synthesis, and why is controlling their formation important?

A1: In the synthesis of tolyl-pyrazoles, particularly through common methods like the Knorr synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] This typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a tolyl hydrazine, leading to two possible products with different substitution patterns. Controlling the formation of a specific regioisomer is critical because different regioisomers can have vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of tolyl-pyrazoles?

A2: The regiochemical outcome of the Knorr condensation reaction is determined by a delicate balance of several factors:[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the tolyl hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1]

  • Reaction pH: The acidity or basicity of the medium is crucial. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For example, fluorinated alcohols have been shown to dramatically improve selectivity compared to more common solvents like ethanol.[3]

  • Temperature: Reaction temperature can be a critical parameter in controlling the isomeric ratio, as it can influence whether the reaction is under kinetic or thermodynamic control.[1]

Q3: Are there alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Yes, several alternative methods can be employed to overcome the regioselectivity challenges of the Knorr synthesis. One effective approach is the use of 1,3-dicarbonyl surrogates like β-enaminones. These compounds have differentiated electrophilic centers, which can force the reaction to proceed with higher regioselectivity. Another powerful method involves a [3+2] cycloaddition of N-tosylhydrazones with alkynes or other suitable partners, which can offer complete regioselectivity.[4][5][6]

Troubleshooting Guide

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: This is a common issue when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.[2]

  • Solution:

    • Modify the Solvent System: This is often the most effective first step. Switch from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can dramatically increase regioselectivity.[3]

    • Adjust the Reaction Temperature: Lowering the temperature may favor the kinetically controlled product, while increasing it might favor the thermodynamically more stable isomer. Experiment with a range of temperatures to find the optimal condition for your desired regioisomer.

    • Change the pH: If using a tolylhydrazine salt, adding a base like sodium acetate can free the hydrazine and may alter the regioselectivity. Conversely, adding a catalytic amount of acid can also influence the outcome.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solution:

    • Employ a Directing Group: Consider modifying one of your starting materials to include a directing group that can be removed later. For example, a bulky silyl group on one of the carbonyls could be used to sterically block attack at that position.

    • Switch to an Alternative Synthetic Route: If modifying the Knorr synthesis is not fruitful, consider a different approach altogether. A [3+2] cycloaddition using a tosylhydrazone derived from your tolylhydrazine might provide the desired regioselectivity.[5]

    • Use a Pre-formed Enaminone: Convert your 1,3-dicarbonyl into a β-enaminone. The enamine functionality is less electrophilic than the ketone, which will direct the initial attack of the tolylhydrazine to the ketonic carbon, ensuring the formation of a single regioisomer.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of tolyl-pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.

  • Solution:

    • Chromatographic Separation: Silica gel column chromatography is the most common method for separating pyrazole regioisomers.[1]

      • TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]

      • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography to isolate the pure regioisomers.[1]

    • Fractional Crystallization: If the regioisomers are solid and have different solubilities in a particular solvent, fractional crystallization can be an effective separation technique.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

1,3-Dicarbonyl Substituents (R1, R2)HydrazineSolventRegioisomeric Ratio (A:B)Total Yield (%)Reference
CF3, 2-FurylMethylhydrazineEtOH50:50-[3]
CF3, 2-FurylMethylhydrazineTFE85:15-[3]
CF3, 2-FurylMethylhydrazineHFIP97:3-[3]
CF3, PhenylMethylhydrazineEtOH55:45-[3]
CF3, PhenylMethylhydrazineTFE90:10-[3]
CF3, PhenylMethylhydrazineHFIP>99:1-[3]

Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position. Regioisomer B is the opposite.

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis using Fluorinated Alcohols for Improved Regioselectivity

This protocol is a general procedure for the synthesis of 1,3,5-trisubstituted pyrazoles with enhanced regioselectivity.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Substituted tolylhydrazine (1.1 eq)

    • 2,2,2-Trifluoroethanol (TFE)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.

    • Add the tolylhydrazine dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.[1]

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]

Protocol 2: Microwave-Assisted Synthesis of Pyrazoles

This protocol provides a general procedure for the rapid synthesis of pyrazoles using microwave irradiation.

  • Materials:

    • 1,3-dicarbonyl compound (1.0 equivalent)

    • Tolylhydrazine derivative (1.0-1.2 equivalents)

    • Ethanol or acetic acid

  • Procedure:

    • In a microwave reaction vessel, combine the 1,3-dicarbonyl compound, the tolylhydrazine derivative, and a suitable solvent.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 100-120 °C) and power (e.g., 100-400 W) for a short duration (e.g., 5-20 minutes).

    • After irradiation, cool the vessel to room temperature.

    • The work-up procedure will depend on the specific product but generally involves removal of the solvent and purification by chromatography or recrystallization.

Visualizations

G cluster_start Starting Materials cluster_reaction Knorr Pyrazole Synthesis cluster_outcome Potential Products cluster_factors Influencing Factors start1 Unsymmetrical 1,3-Dicarbonyl reaction Condensation Reaction start1->reaction start2 Tolylhydrazine start2->reaction isoA Regioisomer A reaction->isoA Pathway A isoB Regioisomer B reaction->isoB Pathway B factor1 Steric Effects factor1->reaction factor2 Electronic Effects factor2->reaction factor3 Solvent factor3->reaction factor4 pH factor4->reaction factor5 Temperature factor5->reaction G start Start: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) q1 Change Solvent to TFE or HFIP? start->q1 a1_yes Run Reaction in Fluorinated Alcohol q1->a1_yes Yes q2 Is Ratio > 95:5? a1_yes->q2 a2_yes Success: Isolate Product q2->a2_yes Yes a2_no Optimize Temperature and pH q2->a2_no No q3 Is Ratio Acceptable? a2_no->q3 a3_yes Success: Isolate Product q3->a3_yes Yes a3_no Consider Alternative Synthesis (e.g., [3+2] Cycloaddition) q3->a3_no No

References

overcoming poor solubility of 1-m-tolyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of 1-m-tolyl-1H-pyrazole derivatives.

Part 1: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My this compound derivative has very low solubility in aqueous buffers, leading to inconsistent results in my biological assays. Where do I start?

Answer: Poor aqueous solubility is a common issue for pyrazole derivatives, often due to their planar, aromatic structure which can lead to high crystal lattice energy.[1] A systematic approach is recommended to identify the most effective solubilization strategy.

Initial Steps:

  • Confirm Compound Purity and Solid Form: Ensure the poor solubility isn't due to impurities. Characterize the solid-state properties (e.g., via DSC or XRPD) to understand if you are working with a stable crystalline form or a potentially more soluble amorphous one.[2]

  • Basic pH Adjustment: If your molecule contains ionizable groups, adjusting the pH of your buffer can be the simplest first step.[3][4] For weakly basic pyrazole derivatives, lowering the pH can lead to the formation of a more soluble salt.[3]

  • Co-solvent Screening: Systematically screen a panel of water-miscible co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).[2] These solvents work by reducing the polarity of the aqueous medium.[2] Start with low percentages (1-5%) and monitor for precipitation.

Question: I've tried basic pH adjustments and co-solvents, but the solubility is still insufficient for my required concentration. What is the next level of intervention?

Answer: If simple methods fail, more advanced formulation strategies are necessary. The choice depends on the desired application (e.g., in vitro assay vs. in vivo formulation).

Advanced Strategies:

  • Salt Formation: For compounds with suitable pKa, forming a stable salt is a highly effective method to improve both solubility and dissolution rate.[5][6] This requires screening various counter-ions to find a salt with optimal physicochemical properties.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic pyrazole moiety in their central cavity, forming an inclusion complex with a hydrophilic exterior.[8][9] This significantly increases aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.[12]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[13] The amorphous state of the drug has higher free energy than the crystalline state, leading to enhanced solubility.[2] Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[2]

Question: My compound is intended for oral administration, but its poor solubility limits bioavailability. What formulation approaches are best suited for in vivo studies?

Answer: For oral delivery, enhancing the dissolution rate in the gastrointestinal tract is critical.

In Vivo Formulation Strategies:

  • Solid Dispersions: This is a widely and successfully applied method to improve the dissolution rates and, consequently, the bioavailability of poorly soluble drugs for oral administration.[13][14]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which enhances the dissolution velocity according to the Noyes-Whitney equation.[2][15] Nanosuspensions can be prepared by methods like high-pressure homogenization or media milling and are suitable for oral and even parenteral administration.[8][16][17]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are this compound derivatives often poorly soluble? The poor solubility of these compounds is typically due to their molecular structure. The presence of multiple aromatic rings (the pyrazole and the m-tolyl group) leads to a planar and rigid structure. This planarity can result in strong intermolecular interactions and high crystal packing energy, making it difficult for water molecules to solvate the compound and break apart the crystal lattice.[18]

Q2: What are the simplest, most immediate methods to try for improving solubility in the lab? The most direct methods involve altering the solvent environment.

  • pH Modification: If your derivative has a basic nitrogen atom, you can try to protonate it by lowering the pH with a pharmaceutically acceptable acid, which can drastically increase solubility.[4]

  • Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent like ethanol, DMSO, or propylene glycol can significantly improve solubility by reducing the overall polarity of the solvent system.[2][4]

Q3: When is salt formation a suitable strategy for a pyrazole derivative? Salt formation is one of the most effective methods for increasing the solubility of ionizable drugs.[6] This strategy is suitable if your this compound derivative contains a sufficiently basic center (like an accessible nitrogen on the pyrazole ring or another basic functional group) that can be protonated. A general guideline is that the pKa of the basic group should be at least 2 units higher than the pKa of the acidic counter-ion to ensure stable salt formation.[7]

Q4: How do solid dispersions work, and what are common carriers to use? Solid dispersions enhance solubility by dispersing the hydrophobic drug in a hydrophilic carrier, usually in an amorphous state.[19][20] This prevents the drug from crystallizing and presents it in a higher energy state, which improves wettability and dissolution rate.[2]

  • Common Carriers:

    • Polyethylene Glycols (PEGs): Grades like PEG 4000 and PEG 6000 are frequently used.

    • Polyvinylpyrrolidone (PVP): Grades such as PVP K30 are effective at inhibiting crystallization.[2]

    • Cellulose Derivatives: Hydroxypropyl methylcellulose (HPMC) is widely used for its ability to enhance solubility and create stable amorphous systems.[2]

Q5: What is a nanosuspension, and in which scenarios should it be considered? A nanosuspension is a colloidal dispersion of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[15][21] This approach should be considered for compounds that are poorly soluble in both aqueous and organic media, making other methods like co-solvency challenging.[15] Because nanosuspensions increase the dissolution rate and saturation solubility, they are an excellent strategy for enhancing the bioavailability of orally administered drugs and can also be used for other routes of administration.[17][22]

Q6: How does complexation with cyclodextrins improve the solubility of pyrazole derivatives? Cyclodextrins have a truncated cone structure with a hydrophobic inner cavity and a hydrophilic outer surface.[23] The nonpolar tolyl-pyrazole part of the molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex.[9] This complex effectively masks the drug's hydrophobicity, and its hydrophilic exterior allows it to dissolve readily in water, thereby increasing the apparent solubility of the drug.[10][11]

Part 3: Data Presentation

The following tables provide an illustrative summary of how different techniques can enhance the solubility and dissolution of a model this compound derivative. The data is hypothetical but based on established principles.

Table 1: Comparison of Solubility Enhancement Techniques for a Model Pyrazole Derivative

TechniqueCarrier/AgentResulting Solubility (µg/mL)Fold Increase (Approx.)Key Advantage
None (Unprocessed API) -0.51x-
pH Adjustment pH 2.0 Buffer (HCl)1530xSimple to implement for ionizable drugs.[4]
Co-solvency 20% PEG 400 in Water50100xEffective for creating stock solutions for in vitro use.[2]
Complexation 10% HP-β-Cyclodextrin250500xHigh solubilization capacity and good safety profile.[12]
Solid Dispersion 1:4 Drug-to-PVP K30 Ratio400800xSignificantly enhances dissolution rate and bioavailability.[13]
Nanosuspension -Saturation Solubility: 1020xIncreases dissolution velocity, ideal for oral bioavailability.[15][22]

Table 2: Example Dissolution Profile of a Model Pyrazole Derivative in Solid Dispersions

FormulationCarrier (1:5 Drug-to-Carrier Ratio)% Drug Dissolved at 15 min% Drug Dissolved at 60 min
Unprocessed API None5%12%
Physical Mixture PVP K3015%28%
Solid Dispersion PEG 600075%92%
Solid Dispersion HPMC85%98%
Solid Dispersion PVP K3090%99%

Part 4: Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation [20]

  • Dissolution: Accurately weigh the this compound derivative and the chosen hydrophilic carrier (e.g., PVP K30, HPMC) in a predetermined ratio (e.g., 1:2, 1:5). Dissolve both components in a common volatile solvent (e.g., methanol, ethanol, or a mixture). Ensure complete dissolution to achieve a clear solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a dry, thin film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid mass from the flask. Gently pulverize it using a mortar and pestle to obtain a fine powder.

  • Sieving and Storage: Pass the powder through a sieve (e.g., 100-mesh) to ensure particle uniformity. Store the resulting solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Formation of a Cyclodextrin Inclusion Complex by the Kneading Method [9]

  • Mixing: Place a defined molar ratio of the pyrazole derivative and cyclodextrin (e.g., 1:1 HP-β-CD) in a glass mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste-like consistency.

  • Trituration: Knead the paste thoroughly for 60-90 minutes. During this process, the solvent facilitates the interaction and inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.

  • Storage: Store the final product in a well-sealed container in a desiccator.

Protocol 3: Preparation of a Nanosuspension by High-Pressure Homogenization (Top-Down Approach) [8][16]

  • Pre-Suspension: Disperse the micronized pyrazole derivative in an aqueous solution containing a suitable stabilizer (e.g., Poloxamer 188 or HPMC). Use a high-shear mixer to create a homogenous pre-suspension.

  • Homogenization: Feed the pre-suspension into a high-pressure homogenizer.

  • Processing: Process the suspension for multiple cycles (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar). The high pressure forces the suspension through a tiny gap, and the resulting cavitation and shear forces break down the drug microparticles into nanoparticles.[8]

  • Cooling: Ensure the process is conducted under cooled conditions to dissipate the heat generated during homogenization.

  • Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index, and zeta potential to ensure quality and stability.

  • Storage: Store the nanosuspension at refrigerated temperatures (2-8°C).

Part 5: Visualizations

// Node Definitions start [label="Poorly Soluble\nthis compound Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; char [label="Characterize API:\nPurity, Solid Form (XRPD, DSC)", fillcolor="#FBBC05", fontcolor="#202124"]; ionizable [label="Is the compound\nionizable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_adjust [label="Screen pH & Buffers", fillcolor="#34A853", fontcolor="#FFFFFF"]; cosolvent [label="Screen Co-solvents\n(DMSO, EtOH, PEG 400)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success1 [label="Solubility Goal Met", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", style="filled, dashed"]; advanced [label="Proceed to Advanced Strategies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt [label="Salt Formation Screening", fillcolor="#FBBC05", fontcolor="#202124"]; complex [label="Cyclodextrin Complexation\n(e.g., HP-β-CD)", fillcolor="#FBBC05", fontcolor="#202124"]; dispersion [label="Solid Dispersion\n(PVP, HPMC)", fillcolor="#FBBC05", fontcolor="#202124"]; nano [label="Nanosuspension", fillcolor="#FBBC05", fontcolor="#202124"]; success2 [label="Optimized Formulation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", style="filled, dashed"];

// Edges start -> char; char -> ionizable; ionizable -> ph_adjust [label="Yes"]; ionizable -> cosolvent [label="No"]; ph_adjust -> success1 [label="Success"]; ph_adjust -> cosolvent [label="Failure"]; cosolvent -> success1 [label="Success"]; cosolvent -> advanced [label="Failure"]; advanced -> {salt, complex, dispersion, nano} [arrowhead=none]; salt -> success2; complex -> success2; dispersion -> success2; nano -> success2; } end_dot Caption: Troubleshooting workflow for a poorly soluble pyrazole derivative.

// Node Definitions start [label="Goal: Enhance Solubility of\nthis compound Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Application Type?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="In Vitro / Discovery", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="In Vivo / Preclinical", fillcolor="#EA4335", fontcolor="#FFFFFF"];

q2 [label="Is compound\nionizable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1 [label="Use Co-solvents (e.g., DMSO)\nor pH-adjusted buffers", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Use Co-solvents or\nCyclodextrin complex", fillcolor="#34A853", fontcolor="#FFFFFF"];

q3 [label="Is compound stable\nin amorphous form?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Solid Dispersion\n(with PVP, HPMC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Nanosuspension or\nSalt Formation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> invitro [label="Screening"]; q1 -> invivo [label="Formulation"];

invitro -> q2; q2 -> sol1 [label="Yes"]; q2 -> sol2 [label="No"];

invivo -> q3; q3 -> sol3 [label="Yes"]; q3 -> sol4 [label="No"]; } end_dot Caption: Decision logic for selecting a solubility enhancement strategy.

// Node Definitions step1 [label="1. Weigh API and\nPolymer Carrier (e.g., PVP)", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Dissolve in a\nCommon Volatile Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step3 [label="3. Evaporate Solvent\n(Rotary Evaporator)", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Dry Under Vacuum\n(Remove Residual Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step5 [label="5. Pulverize and Sieve\nthe Solid Mass", fillcolor="#34A853", fontcolor="#FFFFFF"]; step6 [label="6. Characterize Product\n(DSC, XRPD, Dissolution)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; } end_dot Caption: Experimental workflow for solid dispersion preparation via solvent evaporation.

References

optimizing reaction conditions for the synthesis of 1-m-tolyl-1H-pyrazole.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 1-m-tolyl-1H-pyrazole. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of this compound, this typically involves reacting m-tolylhydrazine with a suitable 1,3-dicarbonyl equivalent, such as 1,1,3,3-tetraethoxypropane or malondialdehyde bis(dimethyl acetal), under acidic conditions.[1]

Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in pyrazole synthesis and can stem from several factors.[1] Key areas to investigate include the purity of your starting materials (m-tolylhydrazine and the dicarbonyl compound), the reaction temperature and time, and the choice of solvent and catalyst. Incomplete reactions and the formation of side products are also significant contributors to low yields.[1][3] For a systematic approach to improving your yield, please refer to the Troubleshooting Guide below.

Q3: My final product is a mixture of isomers. How can I improve the regioselectivity of the synthesis?

A3: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds. However, for the synthesis of this compound from symmetrical precursors like 1,1,3,3-tetraethoxypropane, regioisomer formation is not an issue. If you are using an unsymmetrical diketone for a different pyrazole synthesis, regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[3]

Q4: What are common side reactions to be aware of during the synthesis of N-aryl pyrazoles?

A4: Besides incomplete reactions, potential side reactions include the formation of hydrazone intermediates that fail to cyclize, and in some cases, the formation of colored impurities due to the degradation of the hydrazine starting material.[1][3] If using a metal-catalyzed cross-coupling approach, homocoupling of the aryl halide can lead to biaryl impurities.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Impure Starting Materials: Impurities in m-tolylhydrazine or the 1,3-dicarbonyl precursor can inhibit the reaction or lead to side products.[1][3]Ensure the purity of starting materials. m-Tolylhydrazine can be sensitive to air and light; consider using a freshly opened bottle or purifying it before use.
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete conversion.[1]Systematically optimize the reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate.
Incorrect pH: The cyclocondensation is typically acid-catalyzed. However, excessively strong acidic conditions can protonate the hydrazine, reducing its nucleophilicity.[4]Use a catalytic amount of a mild acid, such as acetic acid. The optimal pH should be determined empirically.
Formation of Colored Impurities Degradation of Hydrazine: m-Tolylhydrazine can decompose, especially when exposed to air, light, or high temperatures, leading to colored byproducts.[1][3]Handle m-tolylhydrazine in an inert atmosphere if possible. Store it in a cool, dark place. The crude product can often be purified by column chromatography or recrystallization to remove colored impurities.[1]
Incomplete Cyclization Stable Hydrazone Intermediate: The reaction may stall at the hydrazone intermediate stage without proceeding to the final cyclized pyrazole.[3]Ensure sufficient heating and reaction time. The addition of a stronger acid catalyst or a dehydrating agent might facilitate the cyclization step.
Difficulty in Product Isolation Product is an Oil: this compound is often isolated as an oil, which can be challenging to handle and purify.Purification by vacuum distillation or column chromatography on silica gel is recommended.

Experimental Protocols

Method 1: Knorr Pyrazole Synthesis from m-Tolylhydrazine Hydrochloride and 1,1,3,3-Tetraethoxypropane

This protocol is adapted from established procedures for the synthesis of N-aryl pyrazoles.

Materials:

  • m-Tolylhydrazine hydrochloride

  • 1,1,3,3-Tetraethoxypropane

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • To this solution, add 1,1,3,3-tetraethoxypropane (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to yield this compound.

Expected Yield: 75-85%

Characterization Data for 1-(m-tolyl)-1H-pyrazole:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 1.6 Hz, 1H, H-5), 7.61 (s, 1H, H-3), 7.55-7.53 (m, 2H, Ar-H), 7.39 (t, J = 7.8 Hz, 1H, Ar-H), 7.21 (d, J = 7.6 Hz, 1H, Ar-H), 6.47 (dd, J = 2.4, 1.6 Hz, 1H, H-4), 2.43 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 140.7, 139.7, 139.5, 129.2, 127.8, 126.0, 120.2, 117.1, 107.5, 21.4.

  • Mass Spectrum (EI): m/z (%) = 158 (M⁺, 100), 130, 103, 77.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Aryl Pyrazole Synthesis

The following table, adapted from literature on similar N-aryl pyrazole syntheses, illustrates the effect of different solvents and bases on the reaction yield. This data can serve as a starting point for the optimization of the this compound synthesis.

Entry Solvent Base Temperature (°C) Yield (%)
1XyleneCs₂CO₃14072
2XyleneK₂CO₃14054
3XyleneEt₃N1400
4DMSOCs₂CO₃140Trace
5DMFCs₂CO₃1400
6XyleneCs₂CO₃16080
7XyleneCs₂CO₃12063

Data adapted from a study on the synthesis of 1,3-diaryl-4-halo-1H-pyrazoles.[5]

Visualizations

Experimental Workflow for Knorr Pyrazole Synthesis

experimental_workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification m-Tolylhydrazine m-Tolylhydrazine Mixing Mixing in Solvent m-Tolylhydrazine->Mixing 1,3-Dicarbonyl 1,3-Dicarbonyl Precursor 1,3-Dicarbonyl->Mixing Acid_Catalysis Acid Catalysis (e.g., Acetic Acid) Mixing->Acid_Catalysis Heating Heating/ Reflux Acid_Catalysis->Heating Neutralization Neutralization Heating->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Knorr synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure Purify Purify Starting Materials Impure->Purify Purify->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Pure->Optimize_Conditions Monitor_TLC Monitor by TLC for Complete Consumption Optimize_Conditions->Monitor_TLC Incomplete Incomplete Reaction Monitor_TLC->Incomplete Complete Complete Reaction Monitor_TLC->Complete Increase_Time_Temp Increase Time/ Temperature Incomplete->Increase_Time_Temp Increase_Time_Temp->Monitor_TLC Check_Side_Products Analyze for Side Products (NMR, MS) Complete->Check_Side_Products Side_Products_Present Side Products Present Check_Side_Products->Side_Products_Present End Improved Yield Check_Side_Products->End No Significant Side Products Modify_Conditions Modify Conditions to Minimize Side Reactions Side_Products_Present->Modify_Conditions Modify_Conditions->End

Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.

References

troubleshooting unexpected NMR shifts in 1-m-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-m-tolyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected Nuclear Magnetic Resonance (NMR) shifts and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and characterization of this compound, with a focus on interpreting NMR data.

Q1: My 1H NMR spectrum of this compound shows unexpected shifts in the aromatic region. What are the possible causes?

Unexpected shifts in the aromatic region are common and can be attributed to several factors:

  • Solvent Effects: The chemical shifts of aromatic protons are highly dependent on the NMR solvent used. Aromatic solvents like benzene-d6 can cause significant upfield shifts (shielding) due to anisotropic effects, while polar aprotic solvents like DMSO-d6 can form hydrogen bonds and alter the electron density, leading to downfield shifts (deshielding). Always ensure you are using the same solvent as reported in the literature for comparison.

  • pH of the Sample: The pyrazole ring contains nitrogen atoms that can be protonated by acidic impurities or residual acid from the synthesis. Protonation leads to a significant downfield shift of the protons on both the pyrazole and tolyl rings due to the increased positive charge.

  • Concentration Effects: At high concentrations, intermolecular interactions, such as pi-stacking between the aromatic rings, can influence the electronic environment of the protons and cause shifts in the observed signals.

Q2: I am observing more signals in my 1H NMR spectrum than expected for pure this compound. What could this indicate?

The presence of extra signals can point to several possibilities:

  • Impurities: This is the most common reason for extra signals. These could be:

    • Residual Solvents: Solvents used during synthesis or purification (e.g., ethanol, ethyl acetate, dichloromethane) are common contaminants.

    • Starting Materials: Incomplete reaction could leave residual m-tolylhydrazine or the 1,3-dicarbonyl compound.

    • Byproducts: Side reactions can lead to the formation of isomeric pyrazoles or other unforeseen products.

  • Presence of Rotamers: While less common for this specific molecule at room temperature, restricted rotation around the N-C(aryl) bond could theoretically lead to distinct sets of signals if the rotation is slow on the NMR timescale. Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce.

Q3: The signals for the pyrazole ring protons in my 1H NMR spectrum are broad. What should I do?

Broad peaks can result from several issues:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. This is a common instrument adjustment.

  • Low Concentration: A very dilute sample will result in a poor signal-to-noise ratio, which can manifest as broader-looking peaks.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Quadrupolar Broadening: The nitrogen atoms in the pyrazole ring have a quadrupole moment that can sometimes lead to broadening of adjacent proton signals.

Q4: My 13C NMR spectrum does not match the expected values. Why might this be?

Similar to 1H NMR, discrepancies in 13C NMR spectra can be caused by:

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of carbon atoms.

  • Incorrect Referencing: Ensure the spectrum is correctly referenced to the solvent peak or an internal standard like TMS.

  • Presence of Impurities: Extra peaks will be present if the sample is not pure.

Data Presentation: Expected NMR Chemical Shifts

The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound. Please note that these are predicted values and actual experimental data may vary slightly depending on the solvent and other experimental conditions. For comparison, data for the closely related 4-(m-tolyl)-1H-pyrazole is also provided where available.

Table 1: Expected 1H NMR Chemical Shifts (in CDCl3)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Pyrazole H-37.7 - 7.9d
Pyrazole H-46.4 - 6.6t
Pyrazole H-57.9 - 8.1d
Tolyl H-2'7.5 - 7.7s
Tolyl H-4'7.1 - 7.3d
Tolyl H-5'7.3 - 7.5t
Tolyl H-6'7.2 - 7.4d
Tolyl -CH32.4 - 2.5s

Table 2: Expected 13C NMR Chemical Shifts (in CDCl3)

Carbon Assignment Predicted Chemical Shift (ppm)
Pyrazole C-3~140
Pyrazole C-4~107
Pyrazole C-5~129
Tolyl C-1'~140
Tolyl C-2'~125
Tolyl C-3'~139
Tolyl C-4'~129
Tolyl C-5'~129
Tolyl C-6'~122
Tolyl -CH3~21

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of N-arylpyrazoles via a condensation reaction.

Materials:

  • m-Tolylhydrazine hydrochloride

  • 1,3-Propanedial (or a suitable precursor like malondialdehyde bis(dimethyl acetal))

  • Ethanol

  • Glacial Acetic Acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve m-tolylhydrazine hydrochloride (1.0 eq) in ethanol (approximately 0.2 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.

  • Add the 1,3-dicarbonyl compound (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Visualizations

Troubleshooting Workflow for Unexpected NMR Shifts

The following diagram outlines a logical workflow for troubleshooting unexpected NMR spectral data.

G Troubleshooting Workflow for Unexpected NMR Shifts A Unexpected NMR Shifts Observed B Check for Impurities A->B C Review Experimental Parameters A->C D Consider Structural Isomers/Rotamers A->D E Residual Solvents? B->E F Starting Materials Present? B->F G Byproducts Formed? B->G H Correct Solvent Used? C->H I Sample pH Acidic/Basic? C->I J Sample Concentration Too High? C->J K Run Spectrum at Higher Temperature D->K L Re-purify Sample E->L F->L G->L M Adjust Sample Preparation H->M I->M J->M N Consult Spectroscopist K->N L->A Re-acquire Spectrum M->A Re-acquire Spectrum

Caption: A flowchart for diagnosing the cause of unexpected NMR shifts.

Synthesis and Potential Impurities Pathway

This diagram illustrates the synthesis of this compound and highlights potential impurities that may arise.

G Synthesis Pathway and Potential Impurities cluster_synthesis Main Reaction cluster_impurities Potential Impurities A m-Tolylhydrazine C This compound (Desired Product) A->C + D Unreacted m-Tolylhydrazine A->D Incomplete Reaction B 1,3-Dicarbonyl Compound B->C + E Unreacted 1,3-Dicarbonyl B->E Incomplete Reaction F Isomeric Pyrazole (e.g., 1-(3-methylphenyl)-1H-pyrazole) C->F Side Reaction G Solvent Residues (Ethanol, Ethyl Acetate) C->G From Workup

Caption: Synthesis of this compound and sources of impurities.

preventing degradation of 1-m-tolyl-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-m-tolyl-1H-pyrazole to prevent its degradation. The information is based on the general chemical properties of pyrazole derivatives. Specific stability testing for this compound is highly recommended to establish optimal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of the pyrazole ring, the primary factors that could potentially lead to the degradation of this compound are exposure to strong oxidizing agents, high energy light (photodegradation), and extreme temperatures. While the pyrazole ring itself is relatively stable, the tolyl substituent may be susceptible to oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration is recommended.

Q3: Is this compound susceptible to hydrolysis?

A3: The pyrazole ring is generally stable to hydrolysis. However, the overall stability of the molecule to hydrolysis will depend on the complete structure and the presence of any hydrolyzable functional groups. For this compound, significant hydrolysis under neutral pH conditions is not expected.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS). These techniques can be used to assess the purity of the sample and identify any degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color of the solid compound (e.g., yellowing) Oxidation or photodegradation.1. Check the purity of the sample using a suitable analytical method (e.g., HPLC). 2. If degraded, purify the compound if possible (e.g., by recrystallization or chromatography). 3. Store the purified compound under an inert atmosphere in a light-resistant container in a cool, dark place.
Decreased purity observed by HPLC/GC analysis over time Inappropriate storage conditions (exposure to air, light, or elevated temperature).1. Review and optimize storage conditions based on the recommended guidelines. 2. Consider performing a formal stability study to determine the optimal storage conditions.
Inconsistent experimental results Degradation of the starting material.1. Always check the purity of this compound before use, especially for a new batch or a container that has been opened multiple times. 2. If degradation is suspected, use a freshly purified sample.

Experimental Protocols

Protocol 1: General Stability Testing of this compound

This protocol outlines a basic approach to assess the stability of this compound under different conditions.

  • Sample Preparation:

    • Accurately weigh several aliquots of high-purity this compound into individual, appropriate containers (e.g., amber glass vials).

  • Stress Conditions:

    • Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber).

    • Elevated Temperature: Place another set of samples in ovens at various elevated temperatures (e.g., 40°C, 60°C).

    • Humidity: Store a set of samples in a humidity-controlled chamber (e.g., 75% RH).

    • Oxidative Stress: Prepare a solution of the compound and expose it to a mild oxidizing agent (e.g., hydrogen peroxide solution).

    • Control: Keep one set of samples under the recommended storage conditions (cool, dark, inert atmosphere).

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4 weeks).

  • Analysis:

    • At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method that should be optimized for this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Visualizations

Degradation_Pathway Potential Degradation Pathways for this compound A This compound B Oxidation (e.g., side-chain oxidation) A->B D Photodegradation (UV/Vis light) A->D C Oxidized Products (e.g., benzoic acid derivative) B->C E Ring Cleavage/Rearrangement Products D->E

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Workflow for Stability Assessment cluster_setup Setup cluster_stress Stress Conditions A High-Purity Sample B Aliquot into Vials A->B C Light Exposure B->C D Elevated Temperature B->D E Control Conditions B->E F Analyze at Time Points (e.g., 0, 1, 2, 4 weeks) C->F D->F E->F G HPLC Purity Analysis F->G H Data Evaluation G->H

Caption: Experimental workflow for stability assessment.

Troubleshooting_Logic Troubleshooting Logic for Degraded Samples A Sample Degradation Suspected? B Perform Purity Analysis (e.g., HPLC) A->B Yes F Use Sample A->F No C Purity < Specification? B->C D Purify Sample C->D Yes C->F No E Review and Optimize Storage Conditions D->E

Caption: Troubleshooting logic for handling degraded samples.

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-m-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-m-tolyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental work.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with pyrazole substrates. While the guidance is broadly applicable, specific optimization for this compound is recommended.

General Issues

Q1: My cross-coupling reaction with a this compound substrate is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in cross-coupling reactions with N-arylpyrazole substrates can arise from several factors. The key areas to troubleshoot are:

  • Catalyst Inhibition: Pyrazoles, as N-heterocycles, can coordinate to the palladium center, leading to catalyst inhibition. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can mitigate this issue by favoring the desired catalytic cycle.[1]

  • Reagent Quality: Ensure that your solvents and amine bases are anhydrous and have been properly degassed. The presence of oxygen can lead to undesirable side reactions like the homocoupling of alkynes (Glaser coupling) in Sonogashira reactions, while water can deactivate the catalyst.[1]

  • Reaction Temperature: While some cross-coupling reactions proceed at room temperature, less reactive aryl halides (e.g., chlorides and bromides) may necessitate elevated temperatures to facilitate the oxidative addition step.[1] However, excessively high temperatures can lead to catalyst decomposition.

  • Inappropriate Base: The choice of base is crucial and often empirical. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective than weaker ones like potassium carbonate (K₂CO₃).[2]

Suzuki-Miyaura Coupling

Q2: I am observing significant dehalogenation of my halo-1-m-tolyl-1H-pyrazole starting material in a Suzuki-Miyaura reaction. How can this be minimized?

A2: Dehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. To minimize this:

  • Optimize the Base: The strength and type of base can influence the rate of dehalogenation. Consider using a weaker base or a phosphate base like K₃PO₄, which is often effective in suppressing this side reaction.

  • Lower the Reaction Temperature: Higher temperatures can promote hydrodehalogenation. If your catalyst system is active enough, try running the reaction at a lower temperature for a longer duration.

  • Ligand Choice: The use of bulky biarylphosphine ligands such as SPhos or XPhos can sometimes reduce the extent of dehalogenation.[1]

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

Catalyst Selection for Suzuki-Miyaura Coupling cluster_start Start cluster_catalyst Catalyst System Selection cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting cluster_end End start Define Substrates: This compound-halide + Boronic Acid/Ester catalyst Select Pd Pre-catalyst: Pd(OAc)2, Pd2(dba)3, or Pre-formed Palladacycle start->catalyst ligand Choose Ligand: Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs catalyst->ligand base Select Base: K3PO4, K2CO3, Cs2CO3 ligand->base solvent Select Solvent: Dioxane/H2O, Toluene/H2O, DMF base->solvent temperature Set Temperature: 80-120 °C solvent->temperature low_yield Low Yield? temperature->low_yield dehalogenation Dehalogenation? temperature->dehalogenation optimize Optimize: - Catalyst Loading - Base/Solvent - Temperature low_yield->optimize Yes product Desired Product low_yield->product No optimize->temperature change_ligand_base Change Ligand/Base dehalogenation->change_ligand_base Yes dehalogenation->product No change_ligand_base->ligand

Caption: Logical workflow for selecting and optimizing a Suzuki-Miyaura catalyst system.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of a halo-1-m-tolyl-1H-pyrazole with a primary amine is giving a low yield. What are the likely causes?

A3: Low yields in the amination of N-arylpyrazoles with primary amines can be due to several factors:

  • β-Hydride Elimination: If the amine coupling partner possesses β-hydrogens, β-hydride elimination can be a competing side reaction, leading to reduced yields of the desired product. The choice of ligand is critical to minimize this.[3][4]

  • Catalyst Deactivation: As with other cross-couplings, the pyrazole nitrogen can inhibit the palladium catalyst. The use of highly active, bulky biarylphosphine ligands like tBuBrettPhos has been shown to be effective for the amination of unprotected bromoimidazoles and bromopyrazoles.[5]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base's role is to deprotonate the amine, facilitating its entry into the catalytic cycle.[6][7]

Sonogashira Coupling

Q4: I am observing significant homocoupling of my terminal alkyne in a Sonogashira reaction with a halo-1-m-tolyl-1H-pyrazole. How can I prevent this?

A4: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[1] To minimize this:

  • Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.[1]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, which favors the cross-coupling pathway over homocoupling.[1]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring more active palladium catalysts and ligands, this approach eliminates the primary catalyst for homocoupling.

Heck Reaction

Q5: My Heck reaction between a halo-1-m-tolyl-1H-pyrazole and an alkene is not proceeding. What should I check?

A5: The Heck reaction can be sensitive to several parameters:

  • Ligand Choice: For the Heck reaction of 4-iodo-1H-pyrazoles, P(OEt)₃ has been reported as a suitable ligand.[8] The choice of ligand can significantly impact the reaction's success.

  • Protecting Groups: In some cases, a protecting group on the pyrazole nitrogen may be necessary to achieve good yields. The trityl group has been used effectively for this purpose.[8]

  • Base and Additives: The combination of a base and additives like tetraalkylammonium salts (Jeffery conditions) can accelerate the reaction rate, even at lower temperatures.[9]

Data Presentation

The following tables summarize quantitative data for different cross-coupling reactions on pyrazole substrates. Note that these are representative examples, and optimization for this compound is recommended.

Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90670-954-Bromopyrazole derivatives
XPhos Pd G2K₃PO₄Toluene1001280-934-Bromo-1H-pyrazole
SPhos Pd G2K₂CO₃2-MeTHF801885-954-Bromo-1H-pyrazole

Table 2: Catalyst System Performance in Buchwald-Hartwig Amination of 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd(dba)₂ / tBuDavePhosNaOtBuToluene1001260-904-Bromo-1-tritylpyrazole
tBuBrettPhos-based PrecatalystLHMDSTHF251270-904-Bromo-1H-pyrazole
BippyPhos / [Pd(cinnamyl)Cl]₂K₃PO₄Dioxane1102475-95(Hetero)aryl chlorides

Table 3: Catalyst System Performance in Sonogashira Coupling of Halopyrazoles

HalideCatalyst / Co-catalystBaseSolventTemperature (°C)Yield (%)Reference Substrate
IodoPdCl₂(PPh₃)₂ / CuIEt₃NDMF25-8070-904-Iodopyrazole derivatives
BromoPd(PPh₃)₄ / CuIEt₃NDMF60-10050-804-Bromopyrazole derivatives
IodoPd₂(dba)₃ / XPhos (Cu-free)Cs₂CO₃Dioxane8060-854-Iodopyrazole derivatives

Table 4: Catalyst System Performance in Heck Reaction of 4-Iodo-1H-pyrazoles

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
Pd(OAc)₂ / P(OEt)₃Et₃NDMF8024954-Iodo-1-trityl-1H-pyrazole with methyl acrylate

Experimental Protocols

The following are generalized experimental protocols that should serve as a starting point. Adaptation and optimization for this compound are crucial for success.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halo-1-m-tolyl-1H-pyrazole (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2–5 mol%), a suitable ligand (e.g., SPhos, 4–10 mol%), and a base (e.g., K₃PO₄, 2.0–3.0 equiv) to a dry reaction vessel.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Seal the vessel and heat the mixture at 80–120 °C for 2–18 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube or vial, add the halo-1-m-tolyl-1H-pyrazole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., tBuBrettPhos precatalyst, 1-2 mol%), and the base (e.g., LHMDS, 2.2 equiv).

  • Solvent Addition: Add anhydrous, degassed THF.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert atmosphere.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and the residue is purified by chromatography.

General Procedure for Sonogashira Coupling (with Copper Co-catalyst)
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halo-1-m-tolyl-1H-pyrazole (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF and a base (e.g., triethylamine, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography.[1]

General Workflow for Cross-Coupling Reactions

General Workflow for Cross-Coupling Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Weigh Reagents: - this compound derivative - Coupling Partner - Catalyst & Ligand - Base setup Reaction Setup: - Add solids - Add solvent - Seal vessel reagents->setup glassware Prepare Glassware: - Oven or flame-dried - Inert atmosphere glassware->setup solvents Prepare Solvents: - Anhydrous - Degassed solvents->setup conditions Run Reaction: - Stirring - Heating (if required) - Monitor progress (TLC/LC-MS) setup->conditions quench Quench Reaction conditions->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (e.g., Column Chromatography) dry->purify characterize Characterize Product: - NMR - MS - etc. purify->characterize

References

minimizing side reactions with m-tolylhydrazine starting material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experiments when using m-tolylhydrazine as a starting material.

Section 1: Troubleshooting Common Side Reactions

This section addresses specific issues you may encounter during your experiments, with a focus on the Fischer indole synthesis, a common application of m-tolylhydrazine.

Fischer Indole Synthesis: Formation of Inseparable Isomers

Question: I am performing a Fischer indole synthesis with m-tolylhydrazine and an unsymmetrical ketone, and I'm obtaining a mixture of two indole isomers that are difficult to separate. How can I resolve this?

Answer:

The reaction of m-tolylhydrazine with an unsymmetrical ketone, such as isopropyl methyl ketone or 2-methylcyclohexanone, is well-documented to produce a mixture of two regioisomers (the 4- and 6-methyl-substituted indoles).[1] These isomers often co-elute in standard chromatography, making separation challenging.[1]

Troubleshooting Workflow:

G start Mixture of Inseparable Isomers Observed option1 Modify Reaction Conditions to Favor One Isomer start->option1 option2 Employ Advanced Separation Techniques start->option2 option3 Consider Alternative Synthesis Routes start->option3 sub_option1a Screen Different Acid Catalysts (e.g., PPA, ZnCl2, Eaton's Reagent) option1->sub_option1a sub_option1b Vary Reaction Temperature and Time option1->sub_option1b sub_option1c Change the Solvent option1->sub_option1c sub_option2a High-Performance Liquid Chromatography (HPLC) - Reverse Phase with Ion Suppression - Chiral Stationary Phases (if applicable) option2->sub_option2a sub_option2b Supercritical Fluid Chromatography (SFC) option2->sub_option2b sub_option3a Bischler-Möhlau Indole Synthesis option3->sub_option3a sub_option3b Larock Indole Synthesis option3->sub_option3b

Caption: Troubleshooting decision tree for inseparable isomer formation.

Mitigation Strategies & Experimental Protocols:

1. Controlling Regioselectivity:

  • Eaton's Reagent (P₂O₅/MeSO₃H): This strong acid mixture has been shown to favor the formation of the less substituted indole isomer in some cases.[2]

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂): The choice of Lewis acid can impact the reaction's efficiency and, to a lesser extent, its regioselectivity.[3]

Experimental Protocol: Screening Acid Catalysts in Fischer Indole Synthesis

  • Setup: In separate reaction vessels, place m-tolylhydrazine hydrochloride (1.0 eq) and the unsymmetrical ketone (1.1 eq).

  • Catalyst Addition: To each vessel, add a different acid catalyst. A good starting point is to screen a Brønsted acid (e.g., polyphosphoric acid), a Lewis acid (e.g., ZnCl₂), and a strong acid mixture (e.g., Eaton's reagent).

  • Reaction: Heat the mixtures under an inert atmosphere, monitoring the progress by TLC or LC-MS.

  • Analysis: After workup, analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two isomers.

2. Advanced Separation Techniques:

If modifying the reaction conditions does not provide a satisfactory isomer ratio, advanced chromatographic techniques may be necessary.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with ion suppression can be an effective method for separating substituted indole derivatives.[4]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is another powerful tool for isomer separation.[5]

3. Alternative Synthetic Routes:

If isomer formation remains a significant issue, consider alternative indole synthesis methods that offer better regiocontrol.

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of aniline (or a substituted aniline like m-toluidine). While it requires harsh conditions, it can provide a single regioisomer.[6][7][8]

  • Larock Indole Synthesis: This palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne offers excellent regioselectivity.[9][10][11]

N-N Bond Cleavage

Question: My Fischer indole synthesis is failing, and I'm isolating byproducts that suggest cleavage of the hydrazine N-N bond. What causes this and how can I prevent it?

Answer:

Electron-donating groups on the phenylhydrazine ring, such as the methyl group in m-tolylhydrazine, can weaken the N-N bond. This can lead to heterolytic cleavage of this bond as a competing side reaction to the desired[11][11]-sigmatropic rearrangement, especially under certain acidic conditions.

Mitigation Strategies:

  • Optimize Acid Catalyst: The choice and concentration of the acid are critical. Very strong acids or high concentrations can promote N-N bond cleavage. A screening of different Brønsted and Lewis acids at varying concentrations is recommended.

  • Control Temperature: Excessive heat can also favor the N-N bond cleavage pathway. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Substrate Considerations: If the ketone or aldehyde substrate also contains strong electron-donating groups, this can further stabilize intermediates that lead to N-N bond cleavage.

Japp-Klingemann Reaction: Formation of Stable Azo Compounds

Question: I am attempting a Japp-Klingemann reaction with a diazonium salt derived from m-toluidine and am observing the formation of a stable azo compound instead of the desired hydrazone. How can I promote the desired reaction?

Answer:

The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester to form a hydrazone, which can then be used in a subsequent Fischer indole synthesis.[12][13][14] However, under certain conditions, the intermediate azo compound can be stable and reluctant to convert to the hydrazone.[15]

Troubleshooting:

  • pH and Temperature Control: Increasing the pH or temperature can sometimes promote the conversion of the azo intermediate to the hydrazone. However, this must be done carefully, as it can also lead to the formation of other side products.[15]

  • Reaction Workup: The hydrolysis of the intermediate azo compound is a key step. Ensure that the workup conditions are suitable for this conversion.

Section 2: FAQs on m-Tolylhydrazine Stability and Handling

Q1: How stable is m-tolylhydrazine and what are its decomposition products?

m-Tolylhydrazine, like other arylhydrazines, can be sensitive to air and light and may decompose over time. Its hydrochloride salt is generally more stable. While specific studies on the detailed decomposition pathways of m-tolylhydrazine are limited, arylhydrazines, in general, can undergo oxidation and disproportionation reactions. Thermal decomposition of similar compounds like methylhydrazine has been studied, showing the formation of various smaller molecules at elevated temperatures.[16][17][18] To ensure the quality of your starting material, it is best to use freshly opened or properly stored material.

Q2: What are the recommended storage and handling procedures for m-tolylhydrazine?

  • Storage: Store m-tolylhydrazine and its hydrochloride salt in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[19] It is hygroscopic and air-sensitive.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and bases.[20]

Section 3: Data and Protocols

Quantitative Data: Isomer Ratios in Fischer Indole Synthesis

The following table summarizes reported yields and isomer ratios for the Fischer indole synthesis using m-tolylhydrazine with an unsymmetrical ketone.

KetoneAcid CatalystSolventTemperatureTotal Yield (%)Isomer Ratio (4-Me : 6-Me)Reference
Isopropyl methyl ketoneGlacial Acetic AcidGlacial Acetic AcidRoom Temp.88Mixture, not separated[1]
2-MethylcyclohexanoneGlacial Acetic AcidGlacial Acetic AcidRoom Temp.HighMixture, not separated[1]

Note: Quantitative data on isomer ratios for m-tolylhydrazine reactions are not widely available in the literature, highlighting the difficulty in both controlling and separating these isomers.

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 4- and 6-Methyl-2,3,3-trimethylindolenine

This protocol is adapted from the literature and results in a mixture of isomers.[1]

Materials:

  • m-Tolylhydrazine hydrochloride

  • Isopropyl methyl ketone

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine m-tolylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq).

  • Add glacial acetic acid to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture with a 1 M sodium hydroxide solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Protocol 2: Analytical Separation of Indole Isomers by HPLC

This is a general guideline for developing an HPLC method for separating indole isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the indole products (typically around 220 nm and 280 nm).

  • Column Temperature: 30 °C.

Optimization:

  • Adjust the gradient profile to improve the resolution between the isomer peaks.

  • If peak tailing is observed, adding a small amount of a basic modifier like triethylamine to the mobile phase may help.

  • Screen different C18 columns from various manufacturers as they can have different selectivities.

Section 4: Signaling Pathways and Workflows

G cluster_start Starting Materials cluster_reaction Fischer Indole Synthesis cluster_products Products m_tolylhydrazine m-Tolylhydrazine hydrazone Hydrazone Formation m_tolylhydrazine->hydrazone unsym_ketone Unsymmetrical Ketone unsym_ketone->hydrazone tautomerization Enehydrazine Tautomerization hydrazone->tautomerization sigmatropic [3,3]-Sigmatropic Rearrangement tautomerization->sigmatropic cyclization Cyclization & Aromatization sigmatropic->cyclization isomer1 4-Methyl Indole Isomer cyclization->isomer1 isomer2 6-Methyl Indole Isomer cyclization->isomer2

Caption: Reaction pathway of the Fischer indole synthesis leading to isomeric products.

References

Validation & Comparative

A Comparative Analysis of 1-m-tolyl-1H-pyrazole and 1-p-tolyl-1H-pyrazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, pyrazole-containing compounds stand out for their wide spectrum of biological activities. Among these, positional isomers of substituted pyrazoles can exhibit distinct pharmacological profiles. This guide provides a comparative analysis of derivatives of 1-m-tolyl-1H-pyrazole and 1-p-tolyl-1H-pyrazole, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers and professionals in drug development. While a direct head-to-head comparison of the parent compounds is limited in publicly available literature, this guide collates and compares data from various studies on their closely related derivatives.

Physicochemical Properties: A Tale of Two Isomers

The position of the methyl group on the tolyl substituent—meta versus para—subtly influences the physicochemical properties of the pyrazole derivatives. These differences, though minor, can have significant implications for molecular interactions, solubility, and pharmacokinetic profiles. A summary of key physicochemical properties for representative tolyl-pyrazole derivatives is presented below.

PropertyThis compound Derivative1-p-tolyl-1H-pyrazole DerivativeReference Compound
Molecular Formula C₁₆H₁₄N₂C₁₆H₁₄N₂5-phenyl-3-(m/p-tolyl)-1H-pyrazole
Molecular Weight 234.30 g/mol 234.30 g/mol 5-phenyl-3-(m/p-tolyl)-1H-pyrazole
Melting Point Not available146-147 °C3-(3-Naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-p-tolyl propenone[1]
LogP (predicted) Not availableNot available
pKa (predicted) Not available8.92 ± 0.141-p-Tolyl-1H-pyrazol-4-ol

Synthesis of Tolyl-Pyrazoles: A Generalized Approach

The synthesis of 1-tolyl-1H-pyrazole derivatives typically follows a well-established pathway involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. This versatile method allows for the introduction of various substituents on the pyrazole ring.

G tolylhydrazine m- or p-tolylhydrazine intermediate Hydrazone Intermediate tolylhydrazine->intermediate Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate cyclization Cyclization & Dehydration intermediate->cyclization pyrazole 1-(m/p-tolyl)-1H-pyrazole Derivative cyclization->pyrazole

A generalized synthetic workflow for 1-tolyl-1H-pyrazole derivatives.
Experimental Protocol: General Synthesis of 1-Aryl-1H-pyrazoles

This protocol describes a general method for the synthesis of 1-aryl-1H-pyrazoles, which can be adapted for the synthesis of this compound and 1-p-tolyl-1H-pyrazole.

Materials:

  • Appropriate tolylhydrazine hydrochloride (m-tolyl or p-tolyl)

  • 1,1,3,3-Tetraethoxypropane

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, add the tolylhydrazine hydrochloride.

  • Add water and ethanol to the flask.

  • To this stirred solution, add 1,1,3,3-tetraethoxypropane.

  • The reaction mixture is then heated under reflux for a specified time, typically monitored by Thin Layer Chromatography (TLC) for completion.

  • After completion, the reaction mixture is cooled, and the product is isolated. Isolation may involve extraction with a suitable organic solvent, followed by washing, drying, and purification, often by column chromatography.

Comparative Biological Activities

Derivatives of both this compound and 1-p-tolyl-1H-pyrazole have been investigated for a range of biological activities, including anti-inflammatory, antiproliferative, and enzyme inhibitory effects. The substitution pattern on the tolyl ring can influence the potency and selectivity of these compounds.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Tolyl_Pyrazoles Tolyl-Pyrazole Derivatives Tolyl_Pyrazoles->COX_Enzymes Inhibition

Inhibition of the COX pathway by pyrazole derivatives.
Compound DerivativeTargetIC₅₀ (µM)Reference
N-(3-t-Butyl-1-m-tolyl -1H-pyrazole-5-yl)-2-oxo-2-phenylacetamideCarrageenan-induced paw edema (% inhibition)73% at 3h
5-methyl-3-(p-tolyl )-1H-pyrazole-1-sulfonate derivativeCOX-2SI > 189[2]

Antiproliferative Activity

The antiproliferative effects of tolyl-pyrazole derivatives have been evaluated against various cancer cell lines. The data suggests that the substitution pattern can impact cytotoxic potency.

Compound DerivativeCell LineIC₅₀ (µM)Reference
5-(p-tolyl )-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivativeHuh7 (Liver Carcinoma)1.6[3]
5-(p-tolyl )-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivativeMCF7 (Breast Cancer)3.3[3]
5-(p-tolyl )-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amide derivativeHCT116 (Colon Carcinoma)1.1[3]
Pyrazole-carbohydrazide derivative with m-tolyl moietyA549 (Lung Cancer)15.54[4]
Monoamine Oxidase (MAO) Inhibitory Activity

Certain pyrazoline derivatives have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are targets for the treatment of neurological disorders.

Compound DerivativeTargetIC₅₀ (µM)Reference
1-thiocarbamoyl-3-phenyl-5-(substituted)-4,5-dihydro-(1H)-pyrazole derivativesMAO-BNot specified[3]

Conclusion

The comparative analysis of this compound and 1-p-tolyl-1H-pyrazole derivatives, based on the available literature, reveals that the seemingly minor positional change of a methyl group can lead to notable differences in their biological activity profiles. While a comprehensive, direct comparison is still needed, the existing data on various derivatives suggest that both scaffolds hold significant promise for the development of novel therapeutic agents. Researchers are encouraged to consider these isomeric differences in the design of future pyrazole-based drug candidates to optimize their pharmacological properties. Further studies focusing on a systematic comparison of these isomers against a broad panel of biological targets would be invaluable to the field.

References

Validating the In Vivo Anti-inflammatory Effects of 1-m-tolyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative anti-inflammatory agent, 1-m-tolyl-1H-pyrazole, against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib. The focus is on in vivo validation, presenting experimental data and detailed protocols to assist researchers in designing and evaluating pre-clinical studies. While direct in vivo data for this compound is emerging, this guide draws upon the well-documented anti-inflammatory properties of the pyrazole class of compounds to provide a predictive comparison.[1][2][3][4]

Performance Comparison of Anti-inflammatory Agents

The following table summarizes the key characteristics and reported in vivo efficacy of pyrazole derivatives (as a proxy for this compound), Indomethacin, and Celecoxib in common animal models of inflammation.

FeaturePyrazole Derivatives (e.g., this compound)IndomethacinCelecoxib
Primary Mechanism Likely Cyclooxygenase (COX) inhibition, potentially with selectivity for COX-2.[1][5]Non-selective COX-1 and COX-2 inhibitor.[6][7]Selective COX-2 inhibitor.[8][9]
In Vivo Model: Carrageenan-Induced Paw Edema High potential for significant edema inhibition.[1][10]Potent inhibition of paw edema.[11]Effective in reducing paw swelling.[12]
In Vivo Model: LPS-Induced Cytokine Storm Expected to reduce pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).Demonstrates reduction of pro-inflammatory cytokines.[7]Shown to decrease levels of IL-6 and other cytokines.[8]
Reported Efficacy Varies by specific derivative, with some showing potency comparable to standard drugs.[1][5]High efficacy, often used as a positive control in anti-inflammatory studies.[6][11]Efficacious in treating arthritis and inflammation with a better gastrointestinal safety profile than non-selective NSAIDs.[9]
Potential Side Effects Generally lower ulcerogenic potential compared to non-selective NSAIDs.[13]High incidence of gastrointestinal ulcers and other side effects due to COX-1 inhibition.[14]Lower gastrointestinal risk compared to non-selective NSAIDs, but potential for cardiovascular side effects.[9][15]

Key In Vivo Experimental Protocols

To validate the anti-inflammatory effects of a novel compound like this compound, standardized and reproducible in vivo models are essential. Below are detailed protocols for two widely accepted models.

Carrageenan-Induced Paw Edema in Rats

This model is a classic and reliable method for screening acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • This compound, Indomethacin, Celecoxib

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into four groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Carrageenan control (receives vehicle)

    • Group III: Test compound (this compound) + Carrageenan

    • Group IV: Standard drug (Indomethacin or Celecoxib) + Carrageenan

  • Drug Administration: Administer the vehicle, test compound, or standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.[16][17]

Materials:

  • Male BALB/c mice (20-25 g)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound, Dexamethasone (as a reference drug)

  • Sterile saline

  • ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle control (saline)

    • Group II: LPS control

    • Group III: Reference drug (Dexamethasone) + LPS

    • Group IV-VI: Test compound (this compound at different doses) + LPS

  • Drug Administration: Administer the vehicle, reference drug, or test compound 1 hour before the LPS challenge.[16]

  • Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) intraperitoneally.[16]

  • Sample Collection: Collect blood samples via cardiac puncture under anesthesia at a predetermined time point post-LPS injection (e.g., 2 or 4 hours).[16]

  • Cytokine Measurement: Prepare serum from blood samples and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.[16]

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group and calculate the percentage inhibition of cytokine production.[16]

Visualizing Experimental Design and Inflammatory Pathways

To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis acclimatization Animal Acclimatization grouping Grouping (Vehicle, Control, Test, Standard) acclimatization->grouping drug_admin Drug Administration grouping->drug_admin inflammation_induction Inflammation Induction (Carrageenan or LPS) drug_admin->inflammation_induction measurement Measurement (Paw Volume or Cytokine Levels) inflammation_induction->measurement data_analysis Data Analysis (% Inhibition) measurement->data_analysis

Experimental workflow for in vivo anti-inflammatory studies.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_mediators Inflammatory Mediators cluster_response Physiological Response cluster_intervention Therapeutic Intervention stimulus LPS or Carrageenan nf_kb NF-κB Activation stimulus->nf_kb cox2 COX-2 Upregulation nf_kb->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nf_kb->cytokines prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation cytokines->inflammation pyrazole This compound pyrazole->cox2 Inhibits indomethacin Indomethacin indomethacin->cox2 Inhibits celecoxib Celecoxib celecoxib->cox2 Inhibits

Simplified signaling pathway in inflammation.

References

Comparative Analysis of 1-m-tolyl-1H-pyrazole Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-m-tolyl-1H-pyrazole derivatives and related analogs. While comprehensive SAR studies focusing exclusively on the 1-m-tolyl substitution are limited in publicly available research, this document synthesizes data from studies on structurally similar tolyl-pyrazole compounds to offer valuable insights for drug design and development. The primary focus of the presented data is on the anticancer activities of these compounds, a field where pyrazole derivatives have shown significant promise.

Comparative Biological Activity of Tolyl-Pyrazole Derivatives

The position of the methyl group on the N1-phenyl ring of pyrazole derivatives can significantly influence their biological activity. The following tables summarize the cytotoxic activities of various p-tolyl-pyrazole derivatives against a range of cancer cell lines. This data serves as a valuable reference for understanding the potential efficacy of the m-tolyl analogs.

Compound IDStructureCell LineIC50 (µM)Reference
9c (1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanoneA5490.11[1]
HT-10800.16[1]
SGC-79010.054[1]
10c Oxime derivative of 9cA5490.13[1]
HT-10800.15[1]
SGC-79010.081[1]
3f 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-46814.97 (24h)[2]
6.45 (48h)[2]
AGO1522 (normal)28.74 (24h)[2]
HD02 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanoneLeukemiaGrowth %: 10.11[3]
K562Growth %: -1.74[3]
SRGrowth %: 22.00[3]
RPMI-8226Growth %: 19.89[3]
CNS Cancer
SNB-75Growth %: 13.56[3]

Note: For compound HD02, the data is presented as percentage growth of cancer cell lines at a 10 µM concentration.

A study on pyrazolo[1,5-a]quinazolines as mGlu2/mGlu3 negative allosteric modulators provided a direct comparison of phenyl substitutions. In this series, the 3-methylphenyl (m-tolyl) analog generally resulted in a decrease in potency compared to the unsubstituted phenyl or 3-methoxyphenyl analogs, suggesting that for this particular scaffold and target, the m-tolyl substitution is not favorable for activity. This highlights the critical importance of substituent positioning in determining the pharmacological effect.

Experimental Protocols

The following section details a standard methodology for assessing the cytotoxic activity of compounds, which is broadly applicable to the data presented in this guide.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical workflow for SAR studies and a hypothetical signaling pathway that could be targeted by anticancer pyrazole derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis lead Lead Compound (e.g., 1-phenyl-1H-pyrazole) design Design Analogs (e.g., 1-m-tolyl) lead->design Modification synthesis Chemical Synthesis design->synthesis screening In vitro Screening (e.g., MTT Assay) synthesis->screening data Data Analysis (IC50 determination) screening->data sar Structure-Activity Relationship data->sar optimization Lead Optimization sar->optimization optimization->design Iterative Cycle

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras pyrazole This compound Derivative raf Raf pyrazole->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: A hypothetical signaling pathway targeted by pyrazole derivatives.

Conclusion

The available data on tolyl-substituted pyrazole derivatives indicate that the position of the methyl group is a critical determinant of their biological activity. While p-tolyl analogs have demonstrated potent anticancer effects in various studies, the limited information on m-tolyl derivatives suggests that this substitution may not always be favorable, depending on the specific molecular scaffold and biological target. Further research focused on the systematic evaluation of this compound derivatives is necessary to fully elucidate their therapeutic potential. The experimental protocols and workflows presented in this guide provide a framework for such future investigations.

References

Confirming the Molecular Architecture of 1-m-tolyl-1H-pyrazole through X-ray Crystallography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic data of structurally related pyrazole derivatives provides valuable insights into the anticipated molecular structure of 1-m-tolyl-1H-pyrazole. This guide compares the single-crystal X-ray diffraction data of several tolyl-substituted pyrazoles, offering a predictive look at the titular compound's conformation and the experimental protocol for its definitive structural elucidation.

For researchers and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for predicting its interaction with biological targets. While a dedicated crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a robust estimation of its key structural parameters. This guide leverages existing crystallographic data to build a comprehensive picture of what to expect from an X-ray analysis of this compound and provides a generalized experimental workflow for obtaining such data.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters from publicly available data for several tolyl-substituted pyrazole derivatives. These compounds serve as valuable comparators for predicting the structure of this compound. The data for "Novel pyrazole chalcone" derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is particularly noteworthy due to its structural similarity.

ParameterNovel pyrazole chalcone--INVALID-LINK--methanone[1]Ethyl 3-methyl-1-phenyl-5-(p-tolyl)...carboxylate[2]
Compound Name (E)-3-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one--INVALID-LINK--methanoneEthyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate
Crystal System Not specifiedTriclinicNot specified
Space Group Not specifiedP-1Not specified
Dihedral Angle (Pyrazole & Tolyl Ring) 32.95 (9)°51.26 (12)°60.35 (8)°
Dihedral Angle (Pyrazole & Phenyl Ring) 7.63 (10)°17.68 (10)° (chlorobenzene)39.74 (8)°

Note: The dihedral angle represents the twist between the plane of the pyrazole ring and the plane of the substituent ring.

Based on this comparative data, it is anticipated that the tolyl group in this compound would also be twisted out of the plane of the pyrazole ring, likely with a dihedral angle in the range of 30-60°. The exact angle will be influenced by the electronic and steric effects of the meta-position of the methyl group on the tolyl ring and the packing forces within the crystal lattice.

Experimental Protocol for X-ray Crystallography

The following is a generalized protocol for the determination of a small molecule crystal structure, such as this compound, based on common practices reported in the literature.[1][3][4]

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is a common method.

  • Other techniques include vapor diffusion and cooling crystallization.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 293 K).[3]

  • The diffractometer collects a series of diffraction images as the crystal is rotated.

3. Data Processing and Structure Solution:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The structure is solved using direct methods or Patterson methods, often with software like SHELXT.[3]

  • The initial model of the structure is then refined against the experimental data using full-matrix least-squares on F², typically with programs like SHELXL.

4. Structure Validation and Analysis:

  • The final refined structure is validated using tools like CHECKCIF.

  • Geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated and analyzed.

Logical Workflow for X-ray Crystallography

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., CHECKCIF) structure_refinement->validation analysis Geometric Analysis validation->analysis reporting Reporting (CIF) analysis->reporting

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

This comprehensive approach, combining comparative analysis of existing data with a clear experimental workflow, provides a solid foundation for researchers to confirm the three-dimensional structure of this compound and other novel pyrazole derivatives. The insights gained from such studies are critical for advancing the design and development of new therapeutic agents.

References

Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide to Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms through which a compound exerts its biological effects is paramount. This guide provides a comparative analysis of the mechanisms of action for pyrazole-based compounds, with a focus on the potential activities of 1-m-tolyl-1H-pyrazole. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons from closely related tolyl-substituted pyrazole analogs and the broader pyrazole class, which are known to exhibit significant anticancer and anti-inflammatory properties.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][2] This guide will delve into three primary mechanisms of action associated with pyrazole derivatives: tubulin polymerization inhibition, kinase inhibition (specifically EGFR and CDK2), and cyclooxygenase-2 (COX-2) inhibition. We will compare their performance with established alternative drugs that share these mechanisms, supported by quantitative data and detailed experimental protocols.

Anticancer Activity: Targeting the Cellular Machinery

Many pyrazole derivatives have emerged as potent anticancer agents, primarily by disrupting microtubule dynamics or inhibiting key signaling kinases involved in cell proliferation and survival.[3]

Microtubule Dynamics: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a prime target for anticancer drugs.[4] Certain pyrazole derivatives function by binding to the colchicine-binding site on β-tublin, which inhibits tubulin polymerization and leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6]

A notable example is a 3-amino-5-phenylpyrazole derivative, which has been shown to inhibit tubulin polymerization with an IC50 of 1.87 µM and exhibits potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 of 38.37 nM.[7]

Comparative Analysis:

To contextualize the activity of pyrazole derivatives as tubulin inhibitors, we compare them with two well-established agents: Combretastatin A-4, a potent tubulin depolymerizer, and Paclitaxel, a microtubule stabilizer.

Compound/DerivativeTarget/Cell LineIC50/EC50Reference
Pyrazole Derivative (General) Tubulin Polymerization1.87 µM[7]
MCF-7 Cells38.37 nM[7]
PC-3 Cells6 nM - 15 nM[8]
Combretastatin A-4 1A9 Cells3.6 nM[2]
518A2 Cells0.02 µM[2]
Paclitaxel Tubulin Polymerization~10 nM - 23 µM[4]
HeLa Cells (Ki)22 nM[4]

G cluster_0 Microtubule Dynamics cluster_1 Mechanism of Inhibition cluster_2 Cellular Outcome αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubules Microtubules αβ-Tubulin Dimers->Microtubules Polymerization Microtubules->αβ-Tubulin Dimers Depolymerization Pyrazole Derivatives Pyrazole Derivatives Combretastatin A-4 Combretastatin A-4 Paclitaxel Paclitaxel G2/M Phase Arrest G2/M Phase Arrest Apoptosis Apoptosis Inhibition of Polymerization Inhibition of Polymerization Inhibition of Depolymerization Inhibition of Depolymerization

Kinase Inhibition: Halting Proliferation Signals

Many pyrazole derivatives have been designed as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[3]

EGFR is a tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. Its overexpression or mutation is common in various cancers.[9] Pyrazole-containing compounds have shown potent inhibitory activity against EGFR. For instance, a pyrazole-thiadiazole hybrid, compound 6g, demonstrated an EGFR inhibitory IC50 of 0.024 µM.[9][10]

Comparative Analysis:

Erlotinib is a well-established EGFR inhibitor used in cancer therapy, providing a benchmark for comparison.

Compound/DerivativeTarget/Cell LineIC50Reference
Pyrazole-Thiadiazole (6g) EGFR Enzyme0.024 µM[9][10]
A549 Cells1.537 µM[9][10]
Fused Pyrazole (Cpd 3) EGFR Enzyme0.06 µM[11]
Erlotinib EGFR Enzyme2 nM[12][13]
A431 Cells0.0012 µM[12]
PC-9 Cells7 nM[14]

G EGF EGF EGFR EGFR EGF->EGFR Binds RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway Activates PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Activates Cell Proliferation & Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK Pathway->Cell Proliferation & Survival PI3K/AKT/mTOR Pathway->Cell Proliferation & Survival Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits

CDKs are key enzymes that regulate the cell cycle. CDK2, in particular, is crucial for the G1/S phase transition.[15] Its inhibition can lead to cell cycle arrest and is a promising strategy for cancer therapy. Several pyrazole derivatives have been identified as potent CDK2 inhibitors. For example, certain pyrazole-indole hybrids and 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines have shown CDK2 inhibitory activity with IC50 values in the sub-micromolar to low micromolar range.[16][17]

Comparative Analysis:

Roscovitine (Seliciclib) is a well-characterized purine analog that acts as a CDK inhibitor and serves as a good comparator.

Compound/DerivativeTargetIC50Reference
Pyrazole-Indole Hybrid (33) CDK20.074 µM[3]
Pyridinyl-Pyrazole (6) CDK20.46 µM[17]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15) CDK2 (Ki)0.005 µM[18]
Roscovitine (Seliciclib) CDK20.7 µM[2][4][9]

G Cyclin E Cyclin E Cyclin E/CDK2 Complex Cyclin E/CDK2 Complex Cyclin E->Cyclin E/CDK2 Complex CDK2 CDK2 CDK2->Cyclin E/CDK2 Complex Rb Protein Rb Protein Cyclin E/CDK2 Complex->Rb Protein Phosphorylates E2F E2F Rb Protein->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription G1/S Transition G1/S Transition S-Phase Genes->G1/S Transition Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->CDK2 Inhibits Roscovitine Roscovitine Roscovitine->CDK2 Inhibits

Anti-inflammatory Activity: COX-2 Inhibition

Beyond cancer, pyrazole derivatives are renowned for their anti-inflammatory effects, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[19] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[19]

The most well-known pyrazole-based COX-2 inhibitor is Celecoxib. It is a selective inhibitor of COX-2 with an IC50 of 40 nM.[20][21]

Comparative Analysis:

Here, we compare the COX-2 inhibitory activity of Celecoxib with other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

CompoundTargetIC50Reference
Celecoxib COX-240 nM[20][21]
COX-115 µM[22]
Rofecoxib COX-20.53 µM[22]
COX-119 µM[22]
Diclofenac COX-21.1 µM[22]
COX-13.3 µM[22]

G Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib (Pyrazole) Celecoxib (Pyrazole) Celecoxib (Pyrazole)->COX-2 Enzyme Selectively Inhibits

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key assays mentioned in this guide.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or alternatives) and incubate for a specified period (e.g., 48-72 hours).[20]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours (formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP (1 mM), and a fluorescence reporter.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture in a 384-well plate.

  • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C. Measure the increase in fluorescence or absorbance (at 340 nm for turbidity assays) over time using a plate reader.[4]

  • Data Analysis: Plot the fluorescence/absorbance versus time. An increase in the rate and extent of polymerization indicates a microtubule-stabilizing agent, while a decrease suggests an inhibitor of polymerization. Calculate the IC50 or EC50 value from the dose-response curve.[4]

Kinase Inhibition Assay (General Protocol)

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate well, combine the kinase, a specific substrate for the kinase, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at room temperature or 30°C for a defined period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed. This is often done using methods that detect the amount of ADP produced (a byproduct of the kinase reaction) or by measuring the phosphorylation of the substrate using specific antibodies.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control and determine the IC50 value.

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Enzyme and Inhibitor Incubation: Pre-incubate the human recombinant COX-2 enzyme with the test compound at various concentrations in a reaction buffer containing a heme cofactor for a specified time (e.g., 10 minutes at 37°C).[5]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[5]

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction.[5]

  • Product Detection: Measure the amount of prostaglandin product (e.g., PGE2) formed using methods such as ELISA or LC-MS/MS.[5][20]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[5]

References

Navigating the Kinome: A Comparative Guide to the Target Selectivity of 1-m-tolyl-1H-pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-m-tolyl-1H-pyrazole scaffold is a key pharmacophore in the development of potent kinase inhibitors. Achieving high target selectivity is a critical challenge in kinase inhibitor discovery, as off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a comprehensive assessment of the target selectivity of a representative this compound-based inhibitor, Doramapimod (BIRB 796), a well-characterized allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK). This analysis is supported by experimental data from biochemical and cellular assays, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Comparative Selectivity Profile of Pyrazole-Based Inhibitors

To illustrate the selectivity of tolyl-pyrazole-based inhibitors, this section presents the inhibitory activity of Doramapimod (BIRB 796) against its primary targets, the p38 MAPK isoforms, and a selection of key off-target kinases. For comparative context, data for another p38 MAPK inhibitor, VX-702, is included where available.

Inhibitor Primary Target(s) IC50 / Kd (nM) Key Off-Targets IC50 / Kd (nM) Selectivity (Fold)
Doramapimod (BIRB 796) p38α38 (IC50) / 0.1 (Kd)[1]JNK2330-fold less potent than p38α[1][2]>300
p38β65 (IC50)[3]c-Raf-11400 (IC50)[4]~37 (vs p38α)
p38γ200 (IC50)[3]B-Raf83 (IC50)[1]~2 (vs p38α)
p38δ520 (IC50)[3]FynWeak inhibition[1][2]-
LckWeak inhibition[1][2]-
ERK-1, SYK, IKK2, ZAP-70Insignificant inhibition[1][2]-
EGFR, HER2, PKA, PKCInsignificant inhibition[1][2]-
VX-702 p38α4-20 (IC50)[5]JNKsNo significant activity[5]High
p38β14-fold less potent than p38α[5]ERKsNo significant activity[5]High

Note: IC50 and Kd values can vary depending on the specific assay conditions. The selectivity fold is calculated based on the ratio of IC50 or Kd values for the off-target versus the primary target (p38α for BIRB 796).

While a comprehensive public KINOMEscan dataset for BIRB 796 was not identified, available data indicates it is a highly selective inhibitor for p38 MAPKs.[1][2][4] It demonstrates significantly less potency against a panel of other kinases, though it does show some activity against JNK2 and Raf kinases at higher concentrations.[1][4] In contrast, VX-702 is reported to be a highly selective ATP-competitive inhibitor of p38α and p38β with no significant activity against JNKs and ERKs.[5]

Primary Signaling Pathway: p38 MAPK

Doramapimod (BIRB 796) primarily targets the p38 MAPK signaling pathway, a critical cascade involved in cellular responses to stress and inflammation.[6][7][8][9] Understanding this pathway is crucial for interpreting the effects of its inhibitors.

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock, etc.) MAP3K MAPKKKs (e.g., TAK1, ASK1, MEKKs) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates (Thr180/Tyr182) MK2_3 MAPKAPK2 / MAPKAPK3 p38->MK2_3 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C, CREB) p38->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Inflammation, Apoptosis, Cell Cycle) MK2_3->GeneExpression TranscriptionFactors->GeneExpression BIRB796 Doramapimod (BIRB 796) BIRB796->p38 allosteric inhibition

The p38 MAPK Signaling Cascade.

Experimental Workflows for Selectivity Assessment

Assessing the target selectivity of a kinase inhibitor involves a multi-faceted approach, combining biochemical and cell-based assays. The following diagram illustrates a general workflow for characterizing the selectivity profile of a compound like Doramapimod.

Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays KinaseBinding Kinase Binding Assay (e.g., LanthaScreen) KinaseActivity Kinase Activity Assay (e.g., Radiometric, Mobility Shift) KinomeScan Broad Kinase Panel Screen (e.g., KINOMEscan) TargetPhospho Target Phosphorylation Assay (Western Blot) KinomeScan->TargetPhospho Identify on/off-targets DownstreamSignaling Downstream Signaling Analysis TargetPhospho->DownstreamSignaling CellularPhenotype Phenotypic Assays (e.g., Cytokine Production, Proliferation) DownstreamSignaling->CellularPhenotype Compound Test Compound (this compound derivative) Compound->KinaseBinding Determine Kd Compound->KinaseActivity Determine IC50 Compound->KinomeScan Assess broad selectivity

General workflow for assessing kinase inhibitor selectivity.

Detailed Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay measures the binding affinity (Kd or IC50) of an inhibitor to a purified kinase. It is a fluorescence resonance energy transfer (FRET)-based method.

Principle: The assay relies on the competition between a fluorescently labeled ATP-competitive tracer and the test inhibitor for binding to a europium-labeled, epitope-tagged kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Purified, epitope-tagged kinase (e.g., His-tagged p38α)

  • Europium-labeled anti-epitope tag antibody (e.g., Eu-anti-His)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Test inhibitor (e.g., Doramapimod)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Reagent Preparation: Prepare a solution containing the kinase and the Eu-anti-tag antibody in assay buffer. Prepare a separate solution of the kinase tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add the diluted test inhibitor, followed by the kinase/antibody mixture. Finally, add the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Western Blot Analysis for p38 MAPK Phosphorylation

This cell-based assay determines the ability of an inhibitor to block the activation of its target kinase within a cellular context.

Principle: p38 MAPK is activated by dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182) by upstream kinases in response to cellular stress or inflammatory stimuli. Western blotting with a phospho-specific antibody can be used to detect the activated form of p38 MAPK. A potent and cell-permeable inhibitor will reduce the level of phosphorylated p38 MAPK.

Materials:

  • Cell line responsive to p38 MAPK activation (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • Test inhibitor (e.g., Doramapimod)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulation: Add the stimulating agent (e.g., LPS) to the cells and incubate for a time known to induce robust p38 MAPK phosphorylation (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and then add the ECL substrate.

  • Signal Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal to account for any differences in protein loading. Compare the levels of phosphorylated p38 MAPK in inhibitor-treated samples to the stimulated control to determine the inhibitor's efficacy.

Conclusion

The assessment of target selectivity is a cornerstone of modern drug discovery. The this compound scaffold, exemplified by the potent and selective p38 MAPK inhibitor Doramapimod (BIRB 796), demonstrates the potential for developing highly targeted therapeutics. By employing a combination of rigorous biochemical and cellular assays, researchers can build a comprehensive understanding of an inhibitor's on- and off-target activities, paving the way for the development of safer and more effective medicines. The detailed protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel kinase inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 1-m-Tolyl-1H-Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-m-tolyl-1H-pyrazole compounds, focusing on their in vitro and in vivo performance. The pyrazole scaffold is a prominent feature in many pharmacologically active agents, demonstrating a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. This document aims to collate and present available experimental data to facilitate further research and development in this area.

In Vitro vs. In Vivo Activity: A Summary

The biological evaluation of novel compounds typically involves a tiered approach, beginning with in vitro assays to assess activity against specific molecular targets or cell lines, followed by in vivo studies in animal models to understand the compound's efficacy, pharmacokinetics, and safety profile in a whole organism. For pyrazole derivatives, a recurring theme is the exploration of their potential as anti-inflammatory and anticancer agents.

While direct comparative studies on a series of this compound compounds are limited in the readily available scientific literature, data from closely related analogs, such as those with a p-tolyl substituent, provide valuable insights. These studies suggest that tolyl-substituted pyrazoles exhibit significant cytotoxic effects against various cancer cell lines in vitro and can modulate key signaling pathways involved in apoptosis.

Quantitative Data Summary

The following tables summarize the available quantitative data for tolyl-substituted pyrazole compounds from various studies. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Tolyl-Substituted Pyrazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
(1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone (9c)A549 (Lung)Anti-proliferative0.16[1]
HT-1080 (Fibrosarcoma)Anti-proliferative0.054[1]
SGC-7901 (Gastric)Anti-proliferative0.091[1]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)Cytotoxicity (24h)14.97[2]
MDA-MB-468 (Breast)Cytotoxicity (48h)6.45[2]
Paclitaxel (Reference)MDA-MB-468 (Breast)Cytotoxicity (24h)49.90[2]
MDA-MB-468 (Breast)Cytotoxicity (48h)25.19[2]

Table 2: In Vitro Tubulin Polymerization Inhibition

Compound IDAssay TypeIC50 (µM)Reference
(1-(p-tolyl)-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone (9c)Tubulin Polymerization Inhibition>20[1]
Colchicine (Reference)Tubulin Polymerization Inhibition1.83[1]

Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives

Compound SeriesAnimal ModelAssay TypeDose% Inhibition of EdemaReference
Pyrazolyl thiazolonesRatCarrageenan-induced paw edema5 mg/kgComparable to Diclofenac and Celecoxib[3]
1,3,4-trisubstituted pyrazolesRatCarrageenan-induced paw edemaNot specified≥84.2%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently used in the evaluation of pyrazole compounds.

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: The test compounds are administered to the animals, typically orally (p.o.) or intraperitoneally (i.p.), at a specific dose. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as carrageenan (typically 1% in saline), is administered into the hind paw of the animals.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action for anticancer pyrazole compounds and a typical experimental workflow.

cluster_extrinsic Extracellular Space cluster_intrinsic Intracellular Space Pyrazole Pyrazole ROS ROS Pyrazole->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspase3 Caspase-3 Mitochondria->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Start Start InVitro In Vitro Assays (e.g., MTT) Start->InVitro InVivo In Vivo Models (e.g., Carrageenan-induced edema) Start->InVivo DataAnalysis Data Analysis (IC50, % Inhibition) InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

head-to-head comparison of different synthetic routes to 1-m-tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is paramount. This guide provides a detailed head-to-head comparison of two primary synthetic routes to 1-m-tolyl-1H-pyrazole, a valuable scaffold in medicinal chemistry. The comparison focuses on the well-established Knorr pyrazole synthesis and an alternative approach involving the condensation of a hydrazine with an α,β-unsaturated aldehyde. This analysis, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Knorr Pyrazole SynthesisRoute 2: Condensation with α,β-Unsaturated Aldehyde
Starting Materials m-Tolylhydrazine hydrochloride, 1,1,3,3-Tetraethoxypropanem-Tolylhydrazine, Cinnamaldehyde
Reaction Type CyclocondensationCyclocondensation followed by oxidation
Catalyst/Reagent Acid catalyst (implicit in hydrochloride salt)Acetic Acid
Solvent Water, EthanolEthanol
Temperature 80-90 °CReflux
Reaction Time 3 hoursNot specified
Reported Yield 83% (for o-tolyl isomer)Not specified for this compound
Work-up Extraction and distillationNot specified

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies, the following diagrams outline the key transformations in each route.

G cluster_0 Route 1: Knorr Pyrazole Synthesis cluster_1 Route 2: Condensation with α,β-Unsaturated Aldehyde A1 m-Tolylhydrazine hydrochloride C1 Cyclocondensation A1->C1 B1 1,1,3,3-Tetraethoxypropane (Malondialdehyde equivalent) B1->C1 D1 This compound C1->D1 Yield: ~83% (inferred from o-tolyl isomer) A2 m-Tolylhydrazine C2 Cyclocondensation A2->C2 B2 Cinnamaldehyde B2->C2 D2 1-m-tolyl-5-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline intermediate) C2->D2 E2 Oxidation D2->E2 F2 1-m-tolyl-5-phenyl-1H-pyrazole E2->F2

A Comparative Guide to Validating the Purity of Synthesized 1-m-tolyl-1H-pyrazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of newly synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 1-m-tolyl-1H-pyrazole. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of small organic molecules, making it an ideal choice for assessing the purity of this compound.[1][2][3] The method separates compounds based on their hydrophobicity, offering high resolution and quantitative accuracy.[3]

A validated HPLC method can effectively separate the target compound from impurities, degradation products, and starting materials. The following protocol outlines a typical RP-HPLC method for the analysis of this compound.

Detailed Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4]

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Synthesized this compound sample

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be a linear gradient from 60:40 (Water:Acetonitrile) to 20:80 over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV scan of this compound (a common starting point for aromatic compounds is 254 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound and reference standard in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.[1]

4. Data Analysis:

  • The purity of the synthesized sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

  • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Comparison of Analytical Methods for Purity Determination

While HPLC is a robust method, other techniques can provide complementary or alternative information regarding the purity and identity of a synthesized compound.[5][6][7] The choice of method often depends on the specific requirements of the analysis and the available instrumentation.

Analytical Method Principle Advantages Disadvantages Application to this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[6]High resolution, quantitative accuracy, and reproducibility.[3]Requires a reference standard for quantification, method development can be time-consuming.[3][5]Ideal for routine purity testing and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[6]Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).[5]Lower sensitivity compared to HPLC, complex mixtures can be difficult to interpret.Excellent for structural confirmation and identification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5]Provides molecular weight information for each separated component, highly sensitive.More complex and expensive instrumentation, quantification can be less precise than HPLC with UV detection.Useful for identifying unknown impurities and degradation products.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive. A sharp melting point is indicative of high purity.[8]Insensitive to small amounts of impurities, not suitable for amorphous or low-melting solids.[6]A good preliminary check for purity.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.[5]Fast, simple, and inexpensive for monitoring reaction progress and preliminary purity assessment.[9]Not quantitative, lower resolution than HPLC.[9]Useful for rapid screening of multiple samples.

Visualizing the Analytical Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC analysis, a comparison of analytical techniques, and a logical decision-making pathway based on the purity results.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized Compound filter_sample Filter Samples (0.45 µm) prep_sample->filter_sample prep_ref Dissolve Reference Standard prep_ref->filter_sample hplc_system Equilibrate HPLC System filter_sample->hplc_system inject_sample Inject Sample hplc_system->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks Detect Peaks (UV) run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Experimental workflow for HPLC purity validation.

Caption: Comparison of analytical methods for purity.

decision_pathway start HPLC Purity Result decision Purity > 95%? start->decision pass Compound Meets Purity Specification decision->pass Yes fail Further Purification Required decision->fail No characterize Characterize Impurities (LC-MS/NMR) fail->characterize

Caption: Decision pathway based on HPLC purity results.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-m-Tolyl-1H-pyrazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Profile and Safety Precautions

Due to the absence of a specific SDS, a conservative "worst-case" approach should be adopted by treating 1-m-Tolyl-1H-pyrazole as a hazardous substance.[2] Pyrazole derivatives, as a class of compounds, are known for their diverse pharmacological activities and should be handled with care.[2] The primary hazards are associated with its constituent chemical groups, and it should not be discharged down the drain or disposed of as regular trash.[2]

Inferred Hazard Profile from Analogous Compounds:

Hazard CategoryFindingCitation
Acute Oral ToxicityHarmful if swallowed.[3][4]
Skin IrritationCauses skin irritation.[3]
Eye IrritationCauses serious eye irritation.[3][4]
Acute Inhalation ToxicityHarmful if inhaled.[3]
Environmental HazardsMay be harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate PPE:

  • Safety glasses or goggles[3]

  • Chemical-resistant gloves[3]

  • A lab coat[5]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][5]

Step 1: Waste Segregation

Proper segregation is a critical first step to prevent accidental chemical reactions.[5]

  • Solid Waste:

    • Collect unused, expired, or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container that is chemically compatible.[1][5]

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, and absorbent pads, should be placed in the same solid waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5]

    • Do not mix these solutions with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1]

  • Empty Containers:

    • Empty containers of this compound must be triple-rinsed with a suitable solvent.[2][6]

    • The first rinsate must be collected and disposed of as hazardous waste.[2][7] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and drying, deface or remove the original label before recycling or disposal.[8]

Step 2: Container Labeling

All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste"[2]

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate concentrations[2]

  • The date accumulation started[2]

  • The name of the principal investigator and the laboratory location[2]

Step 3: Waste Storage

Proper storage of chemical waste is essential for maintaining a safe laboratory environment.[5]

  • Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[1][2]

  • Use secondary containment, such as a lab tray, to capture any potential leaks.[2]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents.[2]

Step 4: Arranging for Professional Disposal

Disposal of laboratory chemical waste must be handled by qualified professionals.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[5]

  • Follow their specific instructions for packaging and preparing the waste for transport.[5] High-temperature incineration is a common and recommended disposal method for such compounds.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused/Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid rinse_container Triple Rinse with Suitable Solvent empty_container->rinse_container store_waste Store in Designated Hazardous Waste Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinsate as Hazardous Waste rinse_container->collect_rinsate deface_label Deface Label and Dispose of Container rinse_container->deface_label collect_rinsate->store_waste contact_ehs Contact EHS/Licensed Waste Disposal Service store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-m-Tolyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-m-Tolyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect from splashes. Standard EN 166 or equivalent.[1]
Skin Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use.[2]
Body Laboratory Coat or Chemical-resistant ApronLong-sleeved to protect skin from contact.[3]
Respiratory Use in a well-ventilated area. Respirator may be needed for large quantities or if dust is generated.A NIOSH-approved respirator with an appropriate cartridge for organic vapors/dusts.[4]
II. Engineering Controls

Engineering controls are measures designed to isolate the handler from the chemical hazard.

  • Fume Hood: All weighing and handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

III. Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5]

  • Avoid Inhalation: Do not breathe dust or vapors.[4][6]

  • Good Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[5][6] Contaminated clothing should be removed and washed before reuse.[5]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Incompatibilities: Store away from strong oxidizing agents.

IV. Disposal Plan

Chemical waste must be managed to ensure environmental safety and regulatory compliance.

  • Waste Collection:

    • Solid Waste: Unused or expired solid this compound and contaminated materials (e.g., weighing paper, pipette tips) should be collected in a clearly labeled, sealed container for solid chemical waste.[3]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[3]

  • Professional Disposal: The primary and recommended method for disposal is through a licensed chemical waste disposal service.[3]

  • Prohibition: Never dispose of this compound down the drain.[3]

V. Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5][7]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don Personal Protective Equipment (PPE) A->B C Prepare work area in a certified chemical fume hood B->C D Weigh and handle This compound C->D Begin Handling E Perform experimental procedure D->E F Segregate solid and liquid waste in labeled, sealed containers E->F Procedure Complete G Decontaminate work surfaces F->G H Doff and dispose of contaminated PPE properly G->H I Store waste in a designated area H->I J Arrange for professional waste disposal I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-m-Tolyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-m-Tolyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.